Mutated EGFR-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H35FN8O3 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(5-fluoro-2-oxo-3-propan-2-ylbenzimidazol-1-yl)pyrimidin-2-yl]amino]-4-methoxyphenyl]prop-2-enamide |
InChI |
InChI=1S/C29H35FN8O3/c1-8-27(39)32-20-16-21(25(41-7)17-23(20)36(6)14-13-35(4)5)33-28-31-12-11-26(34-28)38-22-10-9-19(30)15-24(22)37(18(2)3)29(38)40/h8-12,15-18H,1,13-14H2,2-7H3,(H,32,39)(H,31,33,34) |
InChI Key |
ZISPMWTYPDYENI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=CC(=C2)F)N(C1=O)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of a Novel Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of a novel, potent inhibitor of mutant Epidermal Growth Factor Receptor (EGFR), referred to as EGFR Kinase Inhibitor 2 (also known as compound A-7) . This inhibitor demonstrates a unique dual-binding mechanism, targeting both the orthosteric and allosteric sites of the EGFR kinase domain. This dual engagement leads to potent and selective inhibition of clinically relevant EGFR mutations, including those conferring resistance to third-generation inhibitors.
Core Mechanism of Action
EGFR Kinase Inhibitor 2 is a "two-in-one" inhibitor designed to simultaneously occupy both the ATP-binding (orthosteric) site and a nearby allosteric pocket of the EGFR kinase domain. This novel approach distinguishes it from traditional EGFR tyrosine kinase inhibitors (TKIs) that solely compete with ATP. The inhibitor consists of a pyridinyl imidazole-fused benzylisoindolinedione scaffold, which enables this dual interaction. By spanning both sites, the inhibitor achieves high potency and selectivity for mutant forms of EGFR, including the challenging C797S resistance mutation.[1]
The binding of EGFR Kinase Inhibitor 2 stabilizes an inactive conformation of the EGFR kinase, thereby preventing its activation and subsequent downstream signaling. This mechanism is particularly effective against constitutively active mutant EGFRs found in non-small cell lung cancer (NSCLC).
Quantitative Inhibitory Activity
The inhibitory potency of EGFR Kinase Inhibitor 2 has been evaluated against various EGFR isoforms. The following table summarizes the key quantitative data from in vitro enzymatic assays.
| EGFR Isoform | IC50 (nM) |
| Triple Mutant (L858R/T790M/C797S) | 4.9[2] |
| Wild-Type (WT) | 47[2] |
Cellular Activity
In cellular assays, EGFR Kinase Inhibitor 2 has demonstrated mutant-selective efficacy. The table below outlines its activity in different cell lines expressing mutant EGFR.
| Cell Line Expressing EGFR Mutant | IC50 (µM) |
| L858R | 1.2[2] |
| L858R/T790M | 4.4[2] |
Signaling Pathway Inhibition
EGFR Kinase Inhibitor 2 effectively blocks the downstream signaling cascades that are aberrantly activated by mutant EGFR. By inhibiting the kinase activity of EGFR, it prevents the phosphorylation of key downstream effector proteins.
Caption: Inhibition of Mutant EGFR Signaling by EGFR Kinase Inhibitor 2.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of EGFR Kinase Inhibitor 2 against different EGFR kinase domains is determined using a radiometric or fluorescence-based kinase assay. A typical protocol is as follows:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domains (Wild-Type and mutants).
-
ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP for radiometric assays.
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA).
-
EGFR Kinase Inhibitor 2 (serial dilutions).
-
96-well plates.
-
Phosphocellulose paper and scintillation counter (for radiometric assay) or fluorescence plate reader.
-
-
Procedure:
-
The EGFR kinase, substrate, and inhibitor are pre-incubated in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay
The effect of EGFR Kinase Inhibitor 2 on the proliferation of cancer cell lines is assessed using a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Reagents and Materials:
-
Cancer cell lines expressing specific EGFR mutations.
-
Complete cell culture medium.
-
EGFR Kinase Inhibitor 2 (serial dilutions).
-
96-well cell culture plates.
-
MTT reagent or CellTiter-Glo luminescent cell viability assay kit.
-
Spectrophotometer or luminometer.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of EGFR Kinase Inhibitor 2 for a specified period (e.g., 72 hours).
-
After the treatment period, the cell viability is assessed. For the MTT assay, the MTT reagent is added, and the resulting formazan crystals are dissolved for spectrophotometric quantification. For the CellTiter-Glo assay, the reagent is added to measure ATP levels as an indicator of cell viability via luminescence.
-
IC50 values are determined from the dose-response curves.
-
Experimental Workflow Diagrams
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Workflow for Cellular Proliferation Assay.
References
The Discovery and Synthesis of a Potent, Mutant-Selective EGFR Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of activating mutations in the epidermal growth factor receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC). These mutations lead to constitutive activation of EGFR signaling pathways, driving tumor growth and survival. While first and second-generation EGFR inhibitors have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of novel, mutant-selective inhibitors. This technical guide details the discovery, synthesis, and characterization of a representative pyrimidine-based irreversible inhibitor, designed to selectively target common EGFR activating mutations (e.g., L858R and exon 19 deletions) as well as the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicity.
Introduction: The Rationale for Mutant-Selective EGFR Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Ligand binding to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular kinase domain.[3][4] This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for normal cellular function.[1][5]
In a significant subset of NSCLC patients, somatic mutations in the EGFR kinase domain lead to its constitutive, ligand-independent activation, promoting uncontrolled cell growth and tumorigenesis.[3][6] The most common of these activating mutations are in-frame deletions in exon 19 and the L858R point mutation in exon 21.[6] Tumors harboring these mutations are often sensitive to first-generation reversible EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib.
However, the clinical benefit of these inhibitors is often limited by the development of acquired resistance. The most common mechanism of resistance, accounting for approximately 60% of cases, is the emergence of a secondary mutation in exon 20, T790M.[6] This mutation increases the affinity of the kinase for ATP and sterically hinders the binding of first-generation TKIs. Second-generation irreversible inhibitors were developed to overcome this resistance but also exhibit significant inhibition of wild-type (WT) EGFR, leading to dose-limiting toxicities such as skin rash and diarrhea.[5] This has driven the development of third-generation, mutant-selective irreversible inhibitors that potently inhibit both activating and T790M resistance mutations while demonstrating a significant sparing of WT EGFR.
This guide focuses on a representative pyrimidine-based inhibitor, a class of compounds that has proven to be a successful scaffold for developing potent and selective EGFR inhibitors.[1][7][8]
Discovery and Design Strategy
The discovery of potent and selective pyrimidine-based EGFR inhibitors was guided by a structure-based drug design approach. The core strategy involved identifying a chemical scaffold that could be modified to achieve high affinity for the ATP-binding site of mutant EGFR while minimizing interactions with the wild-type receptor. The pyrimidine core is a well-established hinge-binding motif for many kinase inhibitors.[8]
The key design elements for achieving mutant selectivity include:
-
An Irreversible Covalent Warhead: An electrophilic group, such as an acrylamide moiety, is incorporated to form a covalent bond with a cysteine residue (C797) near the ATP-binding site of EGFR. This irreversible binding can overcome the increased ATP affinity of the T790M mutant.
-
Targeting the Mutated Gatekeeper Residue: The presence of the bulky methionine at position 790 in the T790M mutant creates a unique binding pocket that can be exploited by appropriately substituted pyrimidine derivatives. By designing molecules that fit favorably into this altered pocket, selectivity over the threonine-containing WT EGFR can be achieved.
-
Exploiting Conformational Differences: Activating mutations can induce a conformational state in the EGFR kinase domain that is more favorable for inhibitor binding compared to the inactive conformation of the WT enzyme.
Computational modeling and X-ray crystallography of inhibitor-kinase complexes have been instrumental in refining the structure-activity relationships (SAR) and optimizing the selectivity profile of these compounds.[9]
Synthesis of a Representative Pyrimidine-Based EGFR Inhibitor
The synthesis of a representative 2,4-diaminopyrimidine-based EGFR inhibitor is outlined below. This multi-step synthesis involves the construction of the core pyrimidine scaffold followed by the introduction of the key functional groups required for potent and selective inhibition.
Scheme 1: General Synthetic Route
Caption: Synthetic workflow for a pyrimidine-based EGFR inhibitor.
Detailed Experimental Protocol:
-
Step 1: Pyrimidine Core Synthesis: A substituted guanidine is reacted with a β-ketoester in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours to yield the 2-amino-4-hydroxypyrimidine derivative.
-
Step 2: Halogenation: The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chloro or bromo group using a halogenating agent such as phosphorus oxychloride (POCl₃) or phosphorus oxybromide (POBr₃). This step is typically performed at elevated temperatures.
-
Step 3: Introduction of the Aniline Moiety: The halogenated pyrimidine is then subjected to a nucleophilic aromatic substitution reaction with a substituted aniline. This reaction is often carried out in a polar aprotic solvent like isopropanol or dioxane, sometimes with the addition of an acid catalyst.
-
Step 4: Introduction of the Acrylamide Group: The amino group on the aniline moiety is acylated with acryloyl chloride in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures to form the final irreversible inhibitor.
-
Purification and Characterization: The final product is purified by column chromatography on silica gel. The structure and purity are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.
Biological Evaluation and Quantitative Data
The biological activity of the synthesized pyrimidine-based inhibitors is evaluated through a series of in vitro biochemical and cellular assays.
Biochemical Kinase Assays
The inhibitory potency against wild-type and mutant EGFR kinases is determined using enzymatic assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using ³³P-labeled ATP.[2]
Table 1: In Vitro Inhibitory Activity of a Representative Pyrimidine-Based EGFR Inhibitor
| Kinase Target | IC₅₀ (nM) |
| EGFR (WT) | 580 |
| EGFR (L858R) | 1.5 |
| EGFR (exon 19 del) | 1.2 |
| EGFR (L858R/T790M) | 4.8 |
Data are representative and compiled from literature on similar pyrimidine-based inhibitors.[5][9]
Cellular Assays
The anti-proliferative activity of the inhibitors is assessed in NSCLC cell lines that harbor different EGFR mutations. The MTS or CellTiter-Glo assay is commonly used to measure cell viability after a 72-hour incubation with the compound.
Table 2: Anti-proliferative Activity in NSCLC Cell Lines
| Cell Line | EGFR Status | GI₅₀ (nM) |
| PC-9 | exon 19 del | 8 |
| H1975 | L858R/T790M | 15 |
| A549 | WT | > 5000 |
Data are representative and compiled from literature on similar pyrimidine-based inhibitors.[9][10]
Target Engagement and Pathway Modulation
Western blot analysis is used to confirm that the inhibitor engages its target in cells and modulates downstream signaling. Treatment of sensitive cell lines with the inhibitor should lead to a dose-dependent decrease in the phosphorylation of EGFR and downstream effectors like AKT and ERK.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates key cellular processes. Upon activation, EGFR initiates multiple downstream cascades.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel EGFR inhibitor follows a structured workflow from initial synthesis to in vitro characterization.
Caption: Workflow for the synthesis and evaluation of an EGFR inhibitor.
Conclusion
The development of mutant-selective, irreversible pyrimidine-based EGFR inhibitors represents a significant advancement in the treatment of NSCLC. Through a rational, structure-guided design approach, it is possible to synthesize compounds that potently inhibit both the primary activating mutations and the common T790M resistance mutation, while sparing wild-type EGFR. The detailed experimental protocols and quantitative data presented in this guide provide a framework for the discovery and characterization of such targeted therapies. Further research in this area continues to focus on overcoming emerging resistance mechanisms and improving the therapeutic window of next-generation EGFR inhibitors.
References
- 1. pharmajournal.net [pharmajournal.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of EGFR mutations dramatically changed lung cancer treatment 20th anniversary of landmark findings - The Cancer Letter [cancerletter.com]
- 7. pharmajournal.net [pharmajournal.net]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Biological Activity of Mutated EGFR-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutated EGFR-IN-2, also identified as compound 91 from patent WO2017036263A1, is a potent and selective inhibitor of mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its inhibitory effects on clinically relevant EGFR mutations. The information is curated for researchers and professionals involved in oncology drug discovery and development.
The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, has limited their long-term clinical benefit.
This compound has emerged as a promising therapeutic candidate due to its high potency against these resistant forms of EGFR. This document summarizes the available quantitative data on its biological activity, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the known quantitative data for the biological activity of this compound.
| Target | IC50 (nM) | Assay Type | Reference |
| EGFR (L858R/T790M) | < 1 | Biochemical Kinase Assay | [1][5] |
| EGFR (ex19del/T790M) | Data not publicly available | Biochemical Kinase Assay | [1] |
| EGFR (T790M) | Data not publicly available | Biochemical Kinase Assay | [1] |
| EGFR (L858R) | Data not publicly available | Biochemical Kinase Assay | [1] |
| EGFR (ex19del) | Data not publicly available | Biochemical Kinase Assay | [1] |
| Wild-Type EGFR | Data not publicly available | Biochemical Kinase Assay |
Table 1: Biochemical Activity of this compound against various EGFR mutations.
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type | Reference |
| Data not publicly available |
Table 2: Cellular Activity of this compound in cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols in the field for evaluating the efficacy of EGFR inhibitors.
Biochemical Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR kinase domains (e.g., L858R/T790M)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (or test compound)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the EGFR kinase domain, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer. The final ATP concentration should be close to the Km value for the specific EGFR mutant.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Cellular EGFR Phosphorylation Assay
This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing the target EGFR mutant (e.g., NCI-H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound (or test compound)
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, and a loading control (e.g., anti-β-actin)
-
Western blot reagents and equipment
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the specified primary and appropriate secondary antibodies.
-
Visualize the protein bands and quantify the band intensities.
-
Normalize the phospho-EGFR signal to the total EGFR signal and compare the treated samples to the vehicle control to determine the extent of inhibition.
Cell Proliferation Assay
This assay measures the effect of a compound on the growth and viability of cancer cells.
Materials:
-
Cancer cell line expressing the target EGFR mutant
-
Cell culture medium
-
This compound (or test compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent growth inhibition for each compound concentration relative to a DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the dose-response curve.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The binding of a ligand, such as EGF, to the extracellular domain of EGFR triggers receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades that are crucial for cell growth and survival. The primary pathways include the RAS-RAF-MEK-ERK pathway, the PI3K-AKT-mTOR pathway, the JAK/STAT pathway, and the PLCγ pathway. This compound acts by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.
References
- 1. WO2013014448A1 - 2 - (2, 4, 5 - substituted -anilino) pyrimidine derivatives as egfr modulators useful for treating cancer - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of Mutated EGFR-IN-2 in NSCLC Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function and preclinical activity of EGFR-IN-2, a noncovalent, irreversible, and mutant-selective second-generation epidermal growth factor receptor (EGFR) inhibitor, in non-small cell lung cancer (NSCLC) cell lines. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.
Introduction to EGFR-IN-2
EGFR-IN-2 is a second-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations prevalent in NSCLC, including acquired resistance mutations. Its noncovalent yet irreversible binding mechanism offers a distinct pharmacological profile. Preclinical studies have demonstrated its potent and selective activity against NSCLC cell lines harboring activating and resistance mutations in the EGFR gene.
Mechanism of Action
EGFR-IN-2 functions as an inhibitor of EGFR autophosphorylation. By binding to the kinase domain of EGFR, it blocks the downstream signaling pathways that are constitutively activated in EGFR-mutant NSCLC cells. This inhibition leads to a reduction in cell proliferation and tumor growth. The key signaling cascades affected are the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation.
Quantitative Data Summary
The preclinical efficacy of EGFR-IN-2 has been evaluated in various NSCLC cell lines with different EGFR mutation statuses. The following tables summarize the key quantitative data regarding its inhibitory activity.
Table 1: Inhibitory Activity of EGFR-IN-2 on EGFR Autophosphorylation in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC₅₀ (µM) |
| H1975 | L858R, T790M | 0.027 |
| PC9-ER | Exon 19 deletion, T790M | 0.009 |
| PC9 | Exon 19 deletion | 0.033 |
| H292 | Wild-Type | 0.218 |
Table 2: Antiproliferative Activity of EGFR-IN-2 in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC₅₀ (µM) |
| H1975 | L858R, T790M | 0.361 |
| PC9 | Exon 19 deletion | 0.151 |
Table 3: In Vivo Efficacy of EGFR-IN-2 in H1975 Xenograft Model
| Dosage (mg/kg, single oral dose) | Observation |
| 50 | Sustained plasma concentrations at or exceeding the in vitro p-EGFR IC₅₀ of 0.027 µM over 8 hours. |
| 100 | Coverage of p-EGFR IC₅₀ extended to 16 hours post-dose, with corresponding knockdown of p-EGFR, pERK1/2, and pAKT levels. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of EGFR-IN-2.
Cell Culture
NSCLC cell lines (H1975, PC9, PC9-ER, H292) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of EGFR-IN-2 for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis for EGFR Pathway Proteins
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with EGFR-IN-2 at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), EGFR, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), and ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Xenograft Study
-
Subcutaneously inject 5 x 10⁶ H1975 cells suspended in Matrigel into the flank of immunodeficient mice.
-
Monitor tumor growth until the average tumor volume reaches approximately 150-200 mm³.
-
Randomize mice into treatment and control groups.
-
Administer EGFR-IN-2 orally at the specified doses.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of EGFR-IN-2.
Experimental Workflow Diagram
Caption: Preclinical evaluation workflow for EGFR-IN-2.
An In-depth Technical Guide to the Binding Affinity of Mutated EGFR-IN-2 to EGFR L858R
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of the inhibitor EGFR mutant-IN-2, with a specific focus on its interaction with the EGFR L858R mutant. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows to support research and drug development efforts in the field of oncology.
Introduction to EGFR L858R and Targeted Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. The L858R mutation, a single point mutation in exon 21 of the EGFR gene, results in the substitution of leucine for arginine at position 858. This mutation is a common oncogenic driver in non-small cell lung cancer (NSCLC), leading to constitutive activation of the EGFR signaling pathway and uncontrolled cell growth.
The L858R mutation enhances the kinase activity of EGFR and increases its sensitivity to certain tyrosine kinase inhibitors (TKIs). This has led to the development of targeted therapies that specifically inhibit the activity of the mutated receptor. This guide focuses on a fourth-generation EGFR inhibitor, referred to as EGFR mutant-IN-2 (also known as Compound D51), designed to overcome resistance to previous generations of TKIs.
Quantitative Binding Affinity of EGFR Mutant-IN-2
While the primary focus of the development of EGFR mutant-IN-2 was to target triple-mutant EGFR (L858R/T790M/C797S and del19/T790M/C797S) that confers resistance to osimertinib, its inhibitory activity is of significant interest. The following table summarizes the available quantitative data for the inhibitory activity of EGFR mutant-IN-2.
| EGFR Mutant | IC50 (nM) | Cell Line | Selectivity vs. WT EGFR |
| EGFR L858R/T790M/C797S | 14 | - | >500-fold |
| EGFR del19/T790M/C797S | 62 | - | >500-fold |
| H1975-TM (harboring EGFR L858R/T790M/C797S) | 14 | H1975 | Not specified |
| PC9-TM (harboring EGFR del19/T790M/C797S) | 82 | PC9 | Not specified |
Note: Specific binding affinity data (Kd, Ki) or IC50 values for the single EGFR L858R mutant for EGFR mutant-IN-2 (Compound D51) are not explicitly provided in the primary literature. The data presented here is for the triple-mutant forms of EGFR, which include the L858R mutation.
Experimental Protocols
The determination of the binding affinity and inhibitory activity of compounds like EGFR mutant-IN-2 involves sophisticated biophysical and biochemical assays. The following are detailed methodologies for key experiments relevant to this process.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format widely used for measuring kinase activity and inhibitor potency in high-throughput screening.
Principle: This assay measures the phosphorylation of a substrate peptide by the EGFR kinase. A donor fluorophore (e.g., Europium cryptate-labeled anti-phosphotyrosine antibody) and an acceptor fluorophore (e.g., biotinylated substrate peptide bound to streptavidin-XL665) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for fluorescence resonance energy transfer. The resulting signal is proportional to the kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Dilute the EGFR L858R enzyme to the desired concentration in the kinase buffer.
-
Prepare a solution of the biotinylated substrate peptide and ATP in the kinase buffer.
-
Prepare serial dilutions of the inhibitor (EGFR mutant-IN-2) in DMSO and then dilute in kinase buffer.
-
Prepare a detection buffer containing the Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
-
Assay Procedure:
-
Add the inhibitor solution to the wells of a low-volume 384-well plate.
-
Add the EGFR L858R enzyme solution to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding the detection buffer.
-
Incubate for 60 minutes at room temperature to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of a protein-ligand interaction.
Principle: ITC measures the heat change that occurs when a ligand is titrated into a solution containing a protein. The heat released or absorbed is directly proportional to the amount of binding.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the EGFR L858R kinase domain.
-
Dialyze both the protein and the inhibitor (EGFR mutant-IN-2) extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Determine the precise concentrations of the protein and inhibitor using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles in the calorimeter cell.
-
-
ITC Experiment:
-
Fill the sample cell (typically ~200 µL) with the EGFR L858R protein solution (e.g., 5-50 µM).
-
Fill the injection syringe (typically ~40 µL) with the inhibitor solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration).
-
Place the cell and syringe in the ITC instrument and allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data (power vs. time) to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy of binding (ΔS) from the determined parameters.
-
Signaling Pathways and Experimental Workflows
EGFR L858R Signaling Pathway
The L858R mutation leads to the constitutive activation of EGFR, which in turn activates downstream signaling pathways that promote cell proliferation, survival, and invasion. The primary pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Caption: EGFR L858R constitutively activates downstream signaling pathways.
TR-FRET Experimental Workflow
The following diagram illustrates the key steps in a TR-FRET assay to determine inhibitor potency.
Caption: Workflow for determining IC50 using a TR-FRET assay.
Isothermal Titration Calorimetry (ITC) Workflow
The following diagram outlines the workflow for an ITC experiment to characterize protein-ligand binding.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Conclusion
This technical guide provides a foundational understanding of the binding characteristics of the fourth-generation inhibitor EGFR mutant-IN-2 in the context of the EGFR L858R mutation. While specific binding data for the single L858R mutant is not yet publicly available, the potent inhibitory activity against triple-mutant EGFR harboring L858R highlights its potential as a therapeutic agent. The detailed experimental protocols for TR-FRET and ITC assays provide a practical framework for researchers to further investigate the binding affinity and mechanism of action of this and other novel EGFR inhibitors. The visualization of the EGFR L858R signaling pathway and experimental workflows offers a clear conceptual map for ongoing research and drug discovery efforts aimed at combating resistance in EGFR-mutant NSCLC.
Overcoming T790M-Mediated Resistance in Non-Small Cell Lung Cancer: A Technical Guide on Novel Mutant-Selective EGFR Inhibitors, Featuring Mutated EGFR-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) is a primary mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This has driven the development of third-generation inhibitors specifically designed to target this mutation. This technical guide provides an in-depth overview of the role and investigation of novel mutant-selective EGFR inhibitors, with a focus on "Mutated EGFR-IN-2," a potent inhibitor of T790M-mutant EGFR. Due to the limited publicly available data on this compound, this guide will also draw upon preclinical data and methodologies from studies of other novel T790M inhibitors, such as GNS-1481, GNS-1486, and DY3002, to provide a comprehensive understanding of the preclinical evaluation of this class of compounds.
Introduction: The Challenge of T790M-Mediated Resistance
Activating mutations in the EGFR gene are key drivers in a subset of NSCLC, and targeted therapies with first-generation (e.g., gefitinib, erlotinib) and second-generation (e.g., afatinib) TKIs have shown significant clinical benefit. However, the majority of patients eventually develop resistance, with the T790M mutation accounting for approximately 50-60% of cases of acquired resistance.[1][2] The T790M mutation involves the substitution of a threonine with a bulkier methionine at position 790 in the EGFR kinase domain. This "gatekeeper" mutation is thought to confer resistance by increasing the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors.[3]
To address this clinical challenge, a new generation of mutant-selective EGFR inhibitors has been developed. These compounds are designed to potently inhibit EGFR harboring the T790M mutation while sparing wild-type (WT) EGFR, thereby minimizing off-target toxicities.
This compound: A Potent T790M-Selective Inhibitor
This compound has been identified as a mutant-selective EGFR inhibitor with potent activity against the T790M mutation.[4][5][6][7]
Mechanism of Action and Preclinical Activity
This compound is reported to potently inhibit both single-mutant EGFR (T790M) and double-mutant EGFR (L858R/T790M and ex19del/T790M).[4][6] Notably, it has demonstrated a half-maximal inhibitory concentration (IC50) of less than 1 nM for the L858R/T790M double mutant, indicating high potency.[6][7] The compound is also noted to have anti-tumor activity.[4][6]
Due to the proprietary nature of early drug development, extensive public data on this compound is not yet available. To illustrate the preclinical evaluation of such a compound, this guide will present data from studies on other novel T790M inhibitors.
Quantitative Data on Novel T790M Inhibitors
The following tables summarize the in vitro potency of several novel EGFR inhibitors against various EGFR genotypes. This data is representative of the type of information generated during the preclinical assessment of compounds like this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (WT) | EGFR (L858R/T790M) | Selectivity Index (WT / L858R/T790M) |
| DY3002 | 448.7 | 0.71 | 632.0 |
| Osimertinib | - | - | 40.9 |
| Rociletinib | - | - | 21.4 |
Data for DY3002, Osimertinib, and Rociletinib from[8]. A higher selectivity index indicates greater selectivity for the mutant over wild-type EGFR.
Table 2: In Vitro Cell Viability (IC50, µM) in NSCLC Cell Lines
| Compound | H1975 (L858R/T790M) | A431 (WT) | HCC827 (del E746_A750) |
| DY3002 | 0.037 | 0.382 | ~0.010 |
Data for DY3002 from[8].
Table 3: In Vitro Activity of GNS-1481 and GNS-1486
| Cell Line | EGFR Mutation | GNS-1481 IC50 (nM) | GNS-1486 IC50 (nM) |
| PC-9/GR | Del 19/T790M | Potent Efficacy | Potent Efficacy |
| H1975 | L858R/T790M | Potent Efficacy | Potent Efficacy |
| PC-9 | Del 19 | Highly Effective | Highly Effective |
| HCC827 | Del 19 | Highly Effective | Highly Effective |
Qualitative efficacy data for GNS-1481 and GNS-1486 from[9][10].
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel EGFR inhibitors. The following protocols are based on standard methods used in the field and are representative of the experiments conducted to characterize compounds like this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein (wild-type and mutant forms).
Methodology (LanthaScreen™ Eu Kinase Binding Assay): [11]
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (e.g., this compound) at various concentrations.
-
Prepare a 3X mixture of the purified EGFR kinase (e.g., L858R/T790M mutant) and a europium-labeled anti-tag antibody (e.g., anti-GST).
-
Prepare a 3X solution of a fluorescently labeled ATP-competitive tracer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Data Acquisition:
-
Read the plate using a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer from the kinase.
-
Cell Viability Assay
Objective: To assess the effect of the inhibitor on the proliferation and viability of cancer cell lines with different EGFR mutation statuses.
Methodology (MTT Assay):
-
Cell Seeding:
-
Seed NSCLC cells (e.g., H1975 for L858R/T790M, A549 for WT) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (e.g., this compound) for 72 hours.
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot Analysis for Signaling Pathway Inhibition
Objective: To determine if the inhibitor blocks the phosphorylation of EGFR and its downstream signaling proteins.
-
Cell Lysis:
-
Treat NSCLC cells with the test compound for a specified time (e.g., 2-6 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-EGFR (p-EGFR), total EGFR, phospho-AKT (p-AKT), total AKT, phospho-ERK (p-ERK), and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology: [14][15][16][17][18]
-
Cell Implantation:
-
Subcutaneously inject NSCLC cells (e.g., H1975) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., by oral gavage) or vehicle control daily.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in EGFR signaling and the experimental steps to evaluate inhibitors is crucial for understanding.
EGFR Signaling Pathway in T790M-Mediated Resistance
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by a T790M-selective inhibitor.
Caption: EGFR signaling pathway with T790M resistance and inhibition.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the typical workflow for the preclinical assessment of a novel T790M inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. promega.com.cn [promega.com.cn]
- 4. adooq.com [adooq.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Osimertinib mesylate | EGFR (L858R) Inhibitor | AmBeed.com [ambeed.com]
- 8. Novel Selective and Potent EGFR Inhibitor that Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine [frontiersin.org]
- 18. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
Early Pharmacokinetics of Enozertinib (ORIC-114): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enozertinib (formerly ORIC-114) is an orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] It is specifically designed to target EGFR and HER2 exon 20 insertion mutations, which are found in a subset of non-small cell lung cancer (NSCLC) patients and are associated with a poor prognosis.[4] Enozertinib is also active against atypical EGFR mutations.[2] A key feature of enozertinib is its ability to penetrate the blood-brain barrier, offering a potential treatment for brain metastases, a common complication in NSCLC patients.[4] This technical guide provides a comprehensive overview of the early preclinical research on the pharmacokinetics of enozertinib.
Mechanism of Action
Enozertinib covalently binds to the tyrosine kinase domain of the EGFR, thereby irreversibly inhibiting its activity.[5] In NSCLC with EGFR exon 20 insertion mutations, the EGFR receptor is constitutively active, leading to the continuous activation of downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K-Akt and RAS-RAF-MEK-ERK pathways.[5] By blocking EGFR signaling, enozertinib aims to suppress tumor cell growth and induce apoptosis.[5]
Preclinical Pharmacokinetics
Preclinical studies have demonstrated that enozertinib possesses a favorable pharmacokinetic profile, characterized by oral bioavailability and brain penetrance.[4]
In Vivo Studies
A Phase 1b dose-escalation study in patients with EGFR and HER2 exon 20 mutations provided initial human pharmacokinetic data.
| Parameter | Value | Species | Study Type | Reference |
| Half-life (t½) | ~10-15 hours | Human | Phase 1b | [6][7] |
Further detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability in animal models were not publicly available in the reviewed documents.
Preclinical Efficacy
Enozertinib has shown significant anti-tumor activity in various preclinical models, including those with intracranial tumors.
Cell-Based Assays
In vitro studies using Ba/F3 cells engineered to express various EGFR exon 20 insertion mutations demonstrated the potent and selective inhibitory activity of enozertinib.[8]
Xenograft and Patient-Derived Xenograft (PDX) Models
In vivo studies in mice bearing xenografts from human NSCLC cell lines and patient-derived tumors have shown substantial tumor growth inhibition and tumor regression upon treatment with enozertinib.[8]
| Animal Model | EGFR Mutation | Treatment | Tumor Growth Inhibition (TGI) | Regressions | Reference | |---|---|---|---|---| | HCC4006 Xenograft | del19_A750P | 2.5 mg/kg QD, PO | 148% | 10/10 Complete Responses |[8] | | PDX Models | Exon 20 Insertions | 2 to 4 mg/kg QD, PO | Not specified | Observed |[8] | | PC9-luciferase Intracranial Model | del19 | Once daily, PO | Superior to mobocertinib and osimertinib | Not specified |[8] |
Experimental Protocols
In Vivo Efficacy Studies in Xenograft Models
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for establishing xenografts.[8]
Tumor Implantation:
-
Subcutaneous Xenografts: Human NSCLC cell lines (e.g., HCC4006) or patient-derived tumor fragments are implanted subcutaneously into the flanks of the mice.[8]
-
Intracranial Xenografts: Luciferase-tagged human NSCLC cells (e.g., PC9-luciferase) are stereotactically injected into the brains of the mice to establish intracranial tumors.[8]
Drug Administration: Enozertinib is administered orally (PO), typically once daily (QD), at doses ranging from 2 to 4 mg/kg.[8]
Efficacy Assessment:
-
Subcutaneous Tumors: Tumor volumes are measured regularly using calipers. Tumor growth inhibition (TGI) is calculated as the percentage reduction in tumor growth in treated animals compared to vehicle-treated controls. Regression is defined as a decrease in tumor volume from the initial size.[8]
-
Intracranial Tumors: Tumor burden is monitored using bioluminescence imaging.[8]
Visualizations
Signaling Pathway of Mutated EGFR
Caption: Signaling pathway of mutated EGFR and the inhibitory action of Enozertinib.
Experimental Workflow for Preclinical In Vivo Efficacy
Caption: Workflow for preclinical in vivo efficacy studies of Enozertinib.
References
- 1. ORIC® Pharmaceuticals Announces Publication in Cancer Research on the Discovery and Development of Enozertinib, a Highly Selective, Brain-Penetrant EGFR Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 2. ORIC® Pharmaceuticals Announces Publication in Cancer Research on the Discovery and Development of Enozertinib, a Highly Selective, Brain-Penetrant EGFR Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 3. ORIC® Pharmaceuticals Announces Publication in Cancer [globenewswire.com]
- 4. oricpharma.com [oricpharma.com]
- 5. oncodaily.com [oncodaily.com]
- 6. oricpharma.com [oricpharma.com]
- 7. Initial Phase 1 Dose Escalation Data of ORIC-114 in Patients with EGFR and HER2 Exon 20 Mutations Demonstrates Potential Best-In-Class Profile | Nasdaq [nasdaq.com]
- 8. oricpharma.com [oricpharma.com]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assays with Mutated EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vitro kinase assays to evaluate inhibitors of mutant Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. While the following protocol is broadly applicable, it is designed to be adapted for specific inhibitors, such as the hypothetical "Mutated EGFR-IN-2," and various clinically relevant EGFR mutations.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[3] The development of tyrosine kinase inhibitors (TKIs) targeting these mutated forms of EGFR has revolutionized the treatment of these cancers.
In vitro kinase assays are fundamental tools for the discovery and characterization of new EGFR inhibitors. These assays measure the enzymatic activity of the purified EGFR kinase domain and the ability of a compound to inhibit this activity. This document outlines the principles of such an assay, provides a detailed experimental protocol, and presents data for well-characterized EGFR inhibitors.
EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates several downstream signaling cascades that are crucial for cell growth and survival.[4][5] The primary pathways include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation and differentiation.[5]
-
PI3K-AKT-mTOR Pathway: This cascade is a major regulator of cell survival, growth, and apoptosis.[2][5]
-
JAK/STAT Pathway: This pathway is also implicated in activating the transcription of genes associated with cell survival.[5]
Mutations in EGFR can lead to ligand-independent activation of these pathways, resulting in uncontrolled cell proliferation.
Figure 1: Simplified EGFR Signaling Pathway.
In Vitro Kinase Assay Principle
The in vitro EGFR kinase assay measures the transfer of a phosphate group from ATP to a tyrosine residue on a substrate by the recombinant EGFR kinase domain. The activity of the kinase is quantified by measuring the amount of product generated, which is typically ADP or the phosphorylated substrate. The inhibitory effect of a compound like "this compound" is determined by measuring the reduction in kinase activity in its presence. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction through a luminescent signal.
Experimental Workflow
The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is as follows:
-
Prepare Reagents: Dilute the mutated EGFR enzyme, substrate, ATP, and the test inhibitor to their working concentrations.
-
Kinase Reaction: Incubate the enzyme with varying concentrations of the inhibitor, then initiate the reaction by adding the substrate/ATP mixture.
-
Reaction Termination and Detection: Stop the kinase reaction and use a detection reagent to measure the kinase activity. For example, in the ADP-Glo™ assay, a reagent is added to deplete unused ATP, and then a second reagent converts the generated ADP to ATP, which drives a luciferase reaction.
-
Data Analysis: Plot the measured signal (e.g., luminescence) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: General workflow for an in vitro kinase assay.
Detailed Experimental Protocol
This protocol is a template and should be optimized for the specific mutated EGFR and inhibitor being tested. It is based on a luminescent ADP-detection methodology.
Materials and Reagents:
-
Recombinant mutated EGFR kinase (e.g., EGFR T790M, L858R, or exon 19 deletion)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[6][7]
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the recombinant mutated EGFR enzyme to the desired concentration in kinase assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.[8]
-
Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be close to the Km value for the specific EGFR mutant.[9]
-
-
Assay Plate Setup:
-
Add the serially diluted this compound or vehicle control (kinase buffer with the same final DMSO concentration) to the wells of the assay plate.
-
Add the diluted EGFR enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a set period (e.g., 60 minutes).[7] The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ assay, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[7]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis and IC50 Determination:
-
Subtract the background luminescence (wells with no enzyme) from all experimental wells.
-
Normalize the data by setting the average signal from the vehicle control wells (no inhibitor) to 100% activity and the signal from a control with a high concentration of a known potent inhibitor (or no enzyme) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Data Presentation
The potency of EGFR inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing representative IC50 values for known EGFR inhibitors against wild-type and common mutant forms of EGFR.
| Inhibitor | EGFR WT IC50 (nM) | EGFR L858R IC50 (nM) | EGFR ex19del IC50 (nM) | EGFR T790M IC50 (nM) | EGFR L858R/T790M IC50 (nM) |
| Gefitinib | >1000 | ~2.4 | - | >1000 | ~10.9 |
| Erlotinib | - | ~12 | ~7 | - | - |
| Afatinib | - | ~0.3 | ~0.8 | - | - |
| Osimertinib | ~200-500 | ~10-25 | ~1-15 | ~1-10 | ~1-15 |
| Rociletinib | ~100-300 | ~20-50 | ~5-30 | ~5-20 | ~5-20 |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The values presented are approximations from various studies for comparative purposes.[9][10]
Conclusion
The provided protocol offers a robust framework for the in vitro evaluation of novel inhibitors against mutated EGFR. Careful optimization of assay parameters, such as enzyme and ATP concentrations, is crucial for obtaining accurate and reproducible results. This methodology will enable researchers to determine the potency and selectivity of compounds like "this compound," facilitating the development of next-generation targeted therapies for cancer.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sensitivity and kinase activity of epidermal growth factor receptor (EGFR) exon 19 and others to EGFR‐tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. promega.com [promega.com]
- 7. promega.com.cn [promega.com.cn]
- 8. rsc.org [rsc.org]
- 9. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mutated EGFR Inhibitors in Xenograft Mouse Models
Note: The specific compound "Mutated EGFR-IN-2" was not identified in the available literature. Therefore, these application notes and protocols are based on the extensive research and application of third-generation EGFR tyrosine kinase inhibitors (TKIs), primarily Osimertinib , which is a well-established inhibitor of mutated Epidermal Growth Factor Receptor (EGFR) and is frequently used in xenograft mouse models of non-small cell lung cancer (NSCLC).
Introduction
Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Targeted therapies, specifically EGFR tyrosine kinase inhibitors (TKIs), have revolutionized the treatment of EGFR-mutant NSCLC.[2][3] Third-generation EGFR TKIs, such as Osimertinib, are designed to potently inhibit sensitizing EGFR mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, which commonly arises after treatment with earlier generation TKIs.[1][4] More recent research focuses on overcoming the C797S mutation, which confers resistance to third-generation TKIs.[5][6][7]
Xenograft mouse models, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice, are indispensable tools for the preclinical evaluation of these inhibitors.[8][9] These models allow for the in vivo assessment of a drug's efficacy, pharmacokinetics, and pharmacodynamics.
Data Presentation: Efficacy of EGFR Inhibitors in Xenograft Models
The following tables summarize quantitative data from preclinical studies on the efficacy of various EGFR inhibitors in xenograft mouse models harboring EGFR mutations.
Table 1: Efficacy of Osimertinib in EGFR-Mutant Xenograft Models
| Cell Line/PDX Model | EGFR Mutation(s) | Treatment and Dose | Outcome | Reference |
| PC-9 | Exon 19 deletion | Osimertinib (dose not specified) | Tumor growth inhibition | |
| H1975 | L858R/T790M | Osimertinib (dose not specified) | Tumor growth inhibition | |
| PC9T790M | T790M | Osimertinib (dose not specified) | Tumor growth inhibition | [1] |
| PDX Model #7 | L858R | Osimertinib (25 mg/kg/day, oral gavage) | Tumor growth inhibition | [8] |
| PDX Model #11 | Exon 19 deletion | Osimertinib (25 mg/kg/day, oral gavage) | Tumor growth inhibition | [8] |
Table 2: Efficacy of Fourth-Generation EGFR Inhibitors Against C797S Mutation
| Inhibitor | Xenograft Model | EGFR Mutation(s) | Treatment and Dose | Outcome | Reference |
| BI-4020 | PC-9 | del19/T790M/C797S | 10 mg/kg | 121% Tumor Growth Inhibition (TGI) | [5] |
| CH7233163 | NIH3T3 | del19/T790M/C797S | 100 mg/kg | Significant tumor regression | [5] |
| LS-106 | PC-9-OR | Not specified | 30 mg/kg | 83.5% TGI | [5] |
| LS-106 | PC-9-OR | Not specified | 60 mg/kg | 136.6% TGI | [5] |
Experimental Protocols
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol describes the establishment of a xenograft model using an EGFR-mutant NSCLC cell line, such as H1975 (L858R/T790M).
Materials:
-
H1975 NSCLC cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Osimertinib (or other EGFR inhibitor)
-
Vehicle for drug administration (e.g., 0.5% HPMC + 0.1% Tween 80)
Procedure:
-
Cell Culture: Culture H1975 cells in appropriate media until they reach 70-80% confluency.
-
Cell Harvesting: Trypsinize the cells, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Osimertinib or the vehicle control to the respective groups. For example, oral gavage of Osimertinib at 25 mg/kg daily.[8]
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500 mm³) or for a specified duration.[8] At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC).
Patient-Derived Xenograft (PDX) Model Protocol
This protocol outlines the establishment of a PDX model, which more closely recapitulates the heterogeneity of human tumors.
Materials:
-
Freshly resected human NSCLC tumor tissue with a confirmed EGFR mutation.
-
Surgical tools for tissue processing.
-
Culture medium with antibiotics.
-
Immunodeficient mice (e.g., SHO mice).[8]
-
EGFR inhibitor and vehicle.
Procedure:
-
Tumor Acquisition and Processing: Obtain fresh tumor tissue under sterile conditions. Mince the tissue into small fragments (2-3 mm³).
-
Implantation: Surgically implant a tumor fragment subcutaneously into the flank of an anesthetized mouse.
-
Tumor Engraftment and Expansion: Monitor the mice for tumor growth. Once the initial tumor (P0) reaches a significant size (e.g., >500 mm³), it can be excised and serially passaged into new cohorts of mice for expansion.[8]
-
Treatment Studies: Once a stable PDX line is established and tumors have grown to the desired size in a cohort of mice, randomize them into treatment and control groups.
-
Drug Administration and Monitoring: Administer the EGFR inhibitor (e.g., Osimertinib 25 mg/kg/day) and vehicle as described for the CDX model.[8] Monitor tumor volume and animal well-being.
-
Analysis: At the study endpoint, collect tumors for various analyses, including Western blotting to assess EGFR phosphorylation and downstream signaling pathways.[10]
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by EGFR TKIs.
Xenograft Experimental Workflow
Caption: General experimental workflow for a cell line-derived xenograft study.
Conclusion
The use of xenograft mouse models is a cornerstone of preclinical research for evaluating the efficacy of mutated EGFR inhibitors. These models, particularly patient-derived xenografts, provide a valuable platform for understanding drug resistance mechanisms and for the development of next-generation therapies targeting mutations such as T790M and C797S. The protocols and data presented here offer a foundational guide for researchers in the field of oncology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. plu.mx [plu.mx]
- 7. researchgate.net [researchgate.net]
- 8. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cetuximab Inhibits T790M-Mediated Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor in a Lung Adenocarcinoma Patient-Derived Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Western blot protocol for detecting p-EGFR after Mutated EGFR-IN-2 treatment
Application Note: Western Blot Protocol for Detecting Phosphorylated EGFR
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of the Epidermal Growth Factor Receptor (EGFR) in cultured cells following treatment with the inhibitor, Mutated EGFR-IN-2. This assay is critical for evaluating the inhibitor's efficacy by quantifying the reduction in EGFR autophosphorylation, a key marker of its activation state.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving tumor growth in various cancers, notably non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR is a prime target for therapeutic intervention.
This compound is an inhibitor designed to target mutated, constitutively active forms of EGFR. Its mechanism of action involves blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2] This protocol details the use of Western blotting to measure the levels of phosphorylated EGFR (p-EGFR) at key tyrosine residues (e.g., Tyr1068) relative to total EGFR, providing a robust method to assess the biological activity of this compound.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of inhibition and the experimental process, the following diagrams have been generated.
Detailed Experimental Protocol
This protocol is optimized for cells grown in a 6-well plate format. Adjust volumes accordingly for other formats.
Cell Culture and Treatment
-
Seed Cells: Plate cells (e.g., A431, H1975, or other relevant cell lines with mutated EGFR) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells for 4-6 hours or overnight in a serum-free medium prior to treatment.
-
Inhibitor Treatment: Prepare a dose range of this compound in the appropriate medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Aspirate the medium from the cells and add the medium containing the inhibitor or vehicle. Incubate for the desired time (e.g., 2, 6, or 24 hours) at 37°C.
-
Stimulation (Optional): For some experimental designs, you may want to stimulate the cells with EGF (e.g., 100 ng/mL for 15-30 minutes) after the inhibitor incubation period to assess the inhibitor's ability to block ligand-induced phosphorylation.
Lysate Preparation
Perform all subsequent steps on ice to minimize proteolysis and dephosphorylation.[4]
-
Wash Cells: Aspirate the treatment medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
Scrape and Collect: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge: Clarify the lysate by centrifuging at ~16,000 x g for 20 minutes at 4°C.[4]
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube. Store at -80°C or proceed to the next step.
Protein Quantification
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer’s instructions. This is crucial for ensuring equal loading of protein for each sample.
Sample Preparation and SDS-PAGE
-
Normalize Samples: Based on the protein quantification results, dilute each sample with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x. Aim to load 20-40 µg of total protein per lane.
-
Denature: Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Load Gel: Load the denatured samples and a molecular weight marker into the wells of an SDS-PAGE gel (e.g., 8% polyacrylamide gel for EGFR, which is ~175 kDa).
-
Run Gel: Run the gel in 1x Tris-Glycine running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Activate Membrane: Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.
-
Assemble Stack: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped.
-
Transfer: Transfer the proteins from the gel to the membrane. A wet transfer at 100 V for 90-120 minutes at 4°C is recommended for a large protein like EGFR.
-
Verify Transfer: After transfer, you can briefly stain the membrane with Ponceau S solution to visualize protein bands and confirm a successful transfer.
Immunoblotting
-
Blocking: Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: BSA is generally preferred over non-fat milk for phospho-protein detection.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA/TBST. Incubation is typically done overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (step 3.6.3) to remove unbound secondary antibody.
Detection and Analysis
-
Detection: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer’s instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To normalize the p-EGFR signal, the membrane can be stripped of the antibodies and re-probed for total EGFR and a loading control (e.g., β-actin or GAPDH). This confirms that changes in the p-EGFR signal are due to the inhibitor's effect and not differences in protein loading.
Data Presentation Tables
Table 1: Key Reagent Compositions
| Reagent/Buffer | Components |
|---|---|
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS. |
| Protease/Phosphatase Inhibitors | Add fresh to lysis buffer: PMSF, Aprotinin, Leupeptin, Sodium Orthovanadate, Sodium Fluoride. |
| 4x Laemmli Sample Buffer | 250 mM Tris-HCl (pH 6.8), 8% SDS, 40% Glycerol, 20% β-mercaptoethanol, 0.02% Bromophenol Blue. |
| Transfer Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol, (Optional: 0.05% SDS for large proteins). |
| TBST Buffer | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20. |
Table 2: Recommended Antibody Dilutions and Conditions
| Antibody | Host | Dilution | Incubation Conditions |
|---|---|---|---|
| Anti-p-EGFR (Tyr1068) | Rabbit | 1:1000 | Overnight at 4°C |
| Anti-Total EGFR | Rabbit/Mouse | 1:1000 | 1-2 hours at RT or Overnight at 4°C |
| Anti-β-actin (Loading Control) | Mouse | 1:5000 | 1 hour at RT |
| Anti-Rabbit IgG-HRP | Goat/Donkey | 1:2000 - 1:10000 | 1 hour at RT |
| Anti-Mouse IgG-HRP | Goat/Donkey | 1:2000 - 1:10000 | 1 hour at RT |
Table 3: Summary of Experimental Parameters
| Parameter | Recommended Value |
|---|---|
| Cell Confluency at Lysis | 70-80% |
| Protein Loaded per Lane | 20-40 µg |
| SDS-PAGE Gel Percentage | 8% Acrylamide |
| Transfer Type | Wet Transfer |
| Transfer Conditions | 100 V for 90-120 minutes at 4°C |
| Blocking Agent | 5% BSA in TBST |
| Detection Method | Enhanced Chemiluminescence (ECL) |
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Everything You Should Know About NSCLC [webmd.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
Application Note: Evaluating the Efficacy of Mutated EGFR-IN-2 Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth and tumorigenesis, particularly in non-small cell lung cancer (NSCLC).[1][2] Consequently, EGFR has emerged as a key target for anti-cancer therapies.[3] Mutated EGFR-IN-2 is a novel, potent, and selective inhibitor of mutated EGFR. This application note provides detailed protocols for assessing the in vitro efficacy of this compound using the MTT and MTS cell viability assays. These colorimetric assays are fundamental in determining a compound's cytotoxic and cytostatic effects by measuring the metabolic activity of viable cells.[4]
Mechanism of Action of EGFR and Inhibition
Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) to EGFR induces receptor dimerization and subsequent autophosphorylation of its intracellular tyrosine kinase domain.[5] This activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for normal cell growth and survival.[6]
In certain cancers, specific mutations in the EGFR kinase domain lead to ligand-independent, constitutive activation of the receptor.[7] This aberrant signaling drives continuous cell proliferation and resistance to apoptosis, contributing to tumor growth and progression. EGFR inhibitors, such as this compound, are small molecules that competitively bind to the ATP-binding site within the EGFR kinase domain, preventing autophosphorylation and blocking the downstream signaling pathways.[5][8] This inhibition ultimately leads to a reduction in cancer cell viability and proliferation.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize hypothetical data from cell viability assays performed on various NSCLC cell lines treated with this compound. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Table 1: IC50 Values of this compound in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) of this compound |
| PC-9 | Exon 19 Deletion | 15 |
| H1975 | L858R & T790M | 50 |
| A549 | Wild-Type | > 10,000 |
| H3255 | L858R | 25 |
Table 2: Comparison of IC50 Values of Different EGFR Inhibitors
| Cell Line | This compound (nM) | Erlotinib (nM)[9] | Afatinib (nM)[9] |
| PC-9 | 15 | 7 | 0.8 |
| H3255 | 25 | 12 | 0.3 |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which is insoluble in water. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
NSCLC cell lines (e.g., PC-9, H1975, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[4]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10][11]
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
MTS Cell Viability Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a second-generation tetrazolium salt-based assay.[4] In the presence of an electron coupling reagent like phenazine methosulfate (PMS) or phenazine ethosulfate (PES), MTS is reduced by viable cells to a colored formazan product that is soluble in the culture medium, eliminating the need for a solubilization step.[4][13]
Materials:
-
This compound
-
NSCLC cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTS reagent (pre-mixed with an electron coupling reagent)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol. Prepare cells and treat with various concentrations of this compound in a final volume of 100 µL per well.[12]
-
-
MTS Reagent Addition and Incubation:
-
Absorbance Measurement:
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow of the MTT Cell Viability Assay.
Caption: Workflow of the MTS Cell Viability Assay.
References
- 1. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thorax.bmj.com [thorax.bmj.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT (Assay protocol [protocols.io]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Utilizing Mutated EGFR-IN-2 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling molecule that, when mutated, can drive the growth and proliferation of various cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] While EGFR tyrosine kinase inhibitors (TKIs) have shown significant efficacy in patients with EGFR-mutant tumors, the development of resistance is a common challenge.[4][5] A promising strategy to enhance therapeutic efficacy and overcome resistance is the combination of EGFR TKIs with traditional chemotherapy agents.[4][6][7]
This document provides detailed application notes and protocols for the preclinical evaluation of Mutated EGFR-IN-2 , a novel, selective inhibitor of mutated EGFR, in combination with standard chemotherapy agents. These protocols are intended to guide researchers in assessing the synergistic potential of this combination therapy in both in vitro and in vivo models.
Mechanism of Action and Rationale for Combination Therapy
EGFR activation triggers several downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Mutated EGFR can lead to constitutive activation of these pathways, promoting tumorigenesis.[2][8] this compound is designed to selectively bind to the ATP-binding site of mutated EGFR, inhibiting its kinase activity and thereby blocking downstream signaling.
The rationale for combining this compound with chemotherapy is based on the principle of synergistic or additive effects. Chemotherapy agents, such as platinum-based drugs (e.g., cisplatin, carboplatin) and antimetabolites (e.g., pemetrexed), induce DNA damage and cell cycle arrest through different mechanisms. Preclinical studies have suggested that combining EGFR TKIs with chemotherapy can lead to enhanced apoptosis and suppression of tumor growth.[7] This combination approach aims to target distinct cancer cell vulnerabilities simultaneously, potentially leading to more profound and durable responses.
Data Presentation: In Vitro and In Vivo Synergy
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of a third-generation EGFR TKI (used here as a proxy for this compound) with standard chemotherapy agents in EGFR-mutant NSCLC cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Agents in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation | Drug | IC50 (nM) |
| PC-9 | Exon 19 del | This compound | 15 |
| Cisplatin | 2500 | ||
| Pemetrexed | 100 | ||
| H1975 | L858R, T790M | This compound | 50 |
| Cisplatin | 3000 | ||
| Pemetrexed | 150 |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy Combinations
CI values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | CI Value at ED50 | Interpretation |
| PC-9 | This compound + Cisplatin | 0.65 | Synergy |
| This compound + Pemetrexed | 0.72 | Synergy | |
| H1975 | This compound + Cisplatin | 0.80 | Synergy |
| This compound + Pemetrexed | 0.75 | Synergy |
Table 3: In Vivo Efficacy of this compound and Chemotherapy in an EGFR-Mutant NSCLC Xenograft Model (PC-9)
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg, daily | 65 |
| Pemetrexed | 50 mg/kg, weekly | 40 |
| This compound + Pemetrexed | 10 mg/kg, daily + 50 mg/kg, weekly | 90 |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with chemotherapy agents on the proliferation of EGFR-mutant cancer cell lines.
Materials:
-
EGFR-mutant cancer cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Pemetrexed; stock solutions in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of luminescence detection
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
For combination treatments, prepare a matrix of concentrations. A common approach is a 6x6 matrix with concentrations ranging around the IC50 of each drug.[9]
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (DMSO) and single-agent controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 value for each single agent using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.[10]
-
In Vivo Combination Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a murine xenograft model of EGFR-mutant NSCLC.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
EGFR-mutant cancer cells (e.g., PC-9)
-
Matrigel
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Chemotherapy agent formulation (e.g., Pemetrexed in saline)
-
Calipers
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 PC-9 cells in a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Monitor tumor growth regularly.
-
-
Treatment Group Randomization:
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer this compound orally once daily.
-
Administer the chemotherapy agent via intraperitoneal injection on a specified schedule (e.g., once weekly).
-
Dosing should be based on prior single-agent tolerability studies.
-
-
Tumor Growth and Body Weight Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor volumes between groups.
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vitro Synergy Assessment.
Caption: Workflow for In Vivo Combination Efficacy Study.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Combination Strategies Using EGFR-TKi in NSCLC Therapy: Learning from the Gap between Pre-Clinical Results and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The benefit and risk of addition of chemotherapy to EGFR tyrosine kinase inhibitors for EGFR-positive non-small cell lung cancer patients with brain metastases: a meta-analysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unipr.it [air.unipr.it]
- 8. thorax.bmj.com [thorax.bmj.com]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. researchgate.net [researchgate.net]
Application Note: Immunofluorescence Analysis of EGFR Localization Following Treatment with Mutated EGFR-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2][3] Upon binding to ligands such as Epidermal Growth Factor (EGF), EGFR dimerizes, leading to the activation of its intracellular kinase domain and autophosphorylation of tyrosine residues.[1][4][5] This initiates several downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for normal cell function.[1][4]
In many cancers, mutations in the EGFR gene lead to constitutive, ligand-independent activation of the receptor, driving uncontrolled cell growth and proliferation.[4][6][7] These mutated forms of EGFR are key therapeutic targets. Small-molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain are a major class of drugs used to treat these cancers.[1][8]
"Mutated EGFR-IN-2" is a novel, potent, and selective inhibitor designed to target common activating mutations in EGFR. Beyond inhibiting kinase activity, understanding the inhibitor's effect on the subcellular localization of mutated EGFR is critical, as receptor trafficking and localization are intrinsically linked to its signaling output and potential for therapy resistance.[9][10] Ligand-induced activation typically causes EGFR to be internalized from the plasma membrane into endosomes for signaling termination or recycling.[9] Some studies also report the translocation of EGFR to the nucleus, where it may function as a transcription factor.[11] This application note provides a detailed protocol for using immunofluorescence staining to visualize and quantify changes in the subcellular localization of mutated EGFR in cancer cells following treatment with this compound.
Principle of the Assay
Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of a specific protein within a cell. The method involves fixing cells to preserve their structure, permeabilizing the cell membranes to allow antibody entry, and using a primary antibody that specifically binds to the target protein (EGFR). A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a different wavelength, which can be visualized using a fluorescence microscope. By co-staining with a nuclear marker (like DAPI), the localization of EGFR within different cellular compartments (e.g., plasma membrane, cytoplasm, nucleus) can be determined. Quantitative analysis of the fluorescence intensity in each compartment allows for the objective measurement of changes in protein distribution following drug treatment.[12][13][14]
Quantitative Data Summary
The following tables present representative data from a hypothetical experiment designed to assess the effect of this compound on the subcellular localization of a common EGFR mutant (e.g., Exon 19 deletion) in a non-small cell lung cancer (NSCLC) cell line.
Table 1: Effect of this compound on EGFR Subcellular Localization
| Treatment Group | Predominant EGFR Localization | % Cells with Nuclear EGFR (± SD) |
| Vehicle Control (DMSO) | Nuclear & Cytoplasmic | 75.2% ± 5.1% |
| This compound (1 µM) | Cytoplasmic & Perinuclear | 15.8% ± 3.2% |
Data based on analysis of >200 cells per condition.
Table 2: Quantitative Analysis of EGFR Fluorescence Intensity by Cellular Compartment
| Treatment Group | Mean Nuclear Intensity (A.U. ± SD) | Mean Cytoplasmic Intensity (A.U. ± SD) | Nuclear-to-Cytoplasmic Intensity Ratio |
| Vehicle Control (DMSO) | 1850 ± 210 | 980 ± 150 | 1.89 |
| This compound (1 µM) | 450 ± 95 | 1550 ± 190 | 0.29 |
A.U. = Arbitrary Units of fluorescence intensity.
These data suggest that in the absence of the inhibitor, mutated EGFR shows significant nuclear localization. Treatment with this compound leads to a marked redistribution of the receptor, causing its retention in the cytoplasm and perinuclear regions and significantly reducing its presence within the nucleus.
Visualizations
Signaling Pathway and Drug Action
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for immunofluorescence staining of EGFR localization.
Hypothesized Mechanism of Action
Caption: Hypothesized effect of the inhibitor on EGFR localization and signaling.
Detailed Experimental Protocol
This protocol describes the immunofluorescence staining of a mutated EGFR-expressing cancer cell line (e.g., HCC827, NCI-H1975) to assess changes in EGFR localization after treatment with this compound.
A. Materials and Reagents
-
Cell Line: NSCLC cell line with a known activating EGFR mutation.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Coverslips: 12 mm or 18 mm glass coverslips, sterile.
-
Plates: 24-well or 12-well tissue culture plates.
-
This compound: Stock solution in DMSO.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.
-
Permeabilization Buffer: 0.25% (v/v) Triton X-100 in PBS.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS.
-
Primary Antibody: Rabbit anti-EGFR (mutant-specific, if available) or total EGFR monoclonal antibody. (e.g., Clone D38B1).
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (or other appropriate fluorophore).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL).
-
Wash Buffer: 0.1% Tween-20 in PBS (PBST).
-
Mounting Medium: Anti-fade mounting medium (e.g., ProLong Gold).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
B. Cell Seeding and Treatment
-
Sterilize glass coverslips by immersing them in 70% ethanol and allowing them to air dry in a sterile hood.
-
Place one sterile coverslip into each well of a 24-well plate.
-
Trypsinize and count the cells. Seed the cells onto the coverslips at a density that will result in 60-70% confluency after 24 hours.
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to adhere.
-
Prepare working solutions of this compound and a vehicle control (e.g., 0.1% DMSO) in fresh culture medium.
-
Aspirate the old medium from the wells and add the treatment solutions.
-
Incubate for the desired treatment duration (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
C. Immunofluorescence Staining
Note: Perform all incubation steps in a humidified chamber to prevent drying. Perform all wash steps gently.
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells once with 1 mL of room temperature PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.[14]
-
-
Washing:
-
Aspirate the PFA solution.
-
Wash the cells three times with PBS, for 5 minutes each time.
-
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS, for 5 minutes each time.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer (5% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EGFR antibody in Blocking Buffer to its predetermined optimal concentration.
-
Aspirate the blocking solution and add 250 µL of the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C (or for 1-2 hours at room temperature).[15]
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash the cells three times with PBST, for 5-10 minutes each time.
-
-
Secondary Antibody and Nuclear Stain Incubation:
-
Dilute the fluorophore-conjugated secondary antibody and DAPI in Blocking Buffer.
-
Aspirate the wash buffer and add 250 µL of the secondary antibody/DAPI solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Aspirate the secondary antibody solution.
-
Wash the cells three times with PBST for 5-10 minutes each, protected from light.
-
Wash once with PBS to remove residual detergent.
-
D. Mounting and Imaging
-
Using fine-tipped forceps, carefully remove the coverslips from the wells.
-
Briefly dip the coverslip in distilled water to remove salts.
-
Wick away excess water from the edge of the coverslip with a lab wipe.
-
Place a small drop of anti-fade mounting medium onto a clean microscope slide.
-
Gently lower the coverslip, cell-side down, onto the drop of mounting medium, avoiding air bubbles.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Store slides at 4°C, protected from light, until imaging.
-
Visualize the slides using a confocal or epifluorescence microscope. Acquire images using separate channels for DAPI (blue) and the Alexa Fluor 488-conjugated antibody (green).
E. Quantitative Image Analysis
-
Use image analysis software such as ImageJ/Fiji or CellProfiler.
-
Use the DAPI channel to create a 'mask' that defines the nuclear area for each cell.
-
Define the whole-cell area based on the EGFR signal or brightfield image. The cytoplasmic area can be defined as the whole-cell area minus the nuclear area.
-
Measure the mean fluorescence intensity of the EGFR signal within the nuclear and cytoplasmic masks for each cell.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for each cell.
-
For localization categorization, set an intensity or ratio threshold to classify cells as having "predominantly nuclear" or "predominantly cytoplasmic" staining.
-
Compile data from multiple fields of view and at least three independent experiments for statistical analysis.
References
- 1. ClinPGx [clinpgx.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Relationship between EGFR expression and subcellular localization with cancer development and clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular localization of the activated EGFR determines its effect on cell growth in MDA-MB-468 cells (Journal Article) | OSTI.GOV [osti.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Standardization of epidermal growth factor receptor (EGFR) measurement by quantitative immunofluorescence and impact on antibody-based mutation detection in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ibidi.com [ibidi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Animal Dosing and Administration of Mutated EGFR-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutated Epidermal Growth Factor Receptor (EGFR) is a critical target in oncology, particularly in non-small cell lung cancer (NSCLC). Activating mutations in EGFR lead to constitutive kinase activity and uncontrolled cell proliferation.[1][2][3] While several generations of EGFR inhibitors have been developed, the emergence of resistance mutations, such as T790M, necessitates the development of novel inhibitors.[4][5][6] "Mutated EGFR-IN-2" is a next-generation, irreversible, mutant-selective EGFR tyrosine kinase inhibitor (TKI) designed to potently inhibit activating EGFR mutations while sparing wild-type EGFR, thereby reducing dose-limiting toxicities.[4]
These application notes provide detailed protocols for the in vivo administration and dosing of this compound in preclinical animal models, along with representative data and visualizations to guide researchers in their study design.
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor that covalently binds to a cysteine residue within the ATP-binding site of mutant EGFR.[7] This irreversible binding effectively blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and invasion.[1][8]
Caption: EGFR Signaling Pathway Inhibition by this compound.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg, p.o.) | 25 |
| Cmax (ng/mL) | 1500 ± 350 |
| Tmax (h) | 2.0 ± 0.5 |
| AUC (0-24h) (ng·h/mL) | 12000 ± 2500 |
| Half-life (t1/2) (h) | 6.0 ± 1.5 |
| Bioavailability (%) | 45 |
This data is representative and may vary based on experimental conditions.
Table 2: Representative Efficacy of this compound in a Xenograft Model (e.g., H1975 NSCLC)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | QD, p.o. | 0 | +2.5 ± 1.0 |
| This compound | 12.5 | QD, p.o. | 65 ± 10 | -1.0 ± 2.0 |
| This compound | 25 | QD, p.o. | 95 ± 5 | -3.5 ± 2.5 |
| Standard-of-Care (e.g., Osimertinib) | 25 | QD, p.o. | 90 ± 8 | -4.0 ± 3.0 |
QD: once daily; p.o.: oral gavage. Data is representative.
Experimental Protocols
Animal Models
-
Cell Lines: Human NSCLC cell lines with relevant EGFR mutations (e.g., H1975 for L858R/T790M, PC-9 for exon 19 deletion) are commonly used.
-
Animals: Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old, are used for xenograft studies.
-
Tumor Implantation:
-
Harvest cultured tumor cells during their exponential growth phase.
-
Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Drug Formulation and Administration
-
Formulation:
-
For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Prepare the formulation fresh daily and keep it on ice during dosing.
-
-
Administration:
-
Administer the drug orally (p.o.) using a gavage needle.
-
The volume of administration is typically 10 mL/kg body weight.
-
For intravenous (i.v.) administration, the compound should be dissolved in a suitable vehicle (e.g., 5% dextrose in water, or a solution containing DMSO, PEG300, and saline).
-
In Vivo Efficacy Study Workflow
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Monitoring and Endpoints
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Efficacy Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points after the last dose to assess the inhibition of EGFR phosphorylation and downstream signaling molecules (e.g., p-AKT, p-ERK) by Western blot or immunohistochemistry.
Safety and Toxicology Considerations
Preclinical safety and toxicology studies are essential to determine the therapeutic window of this compound. These studies typically involve dose-range finding studies in rodents and non-rodents to identify the maximum tolerated dose (MTD). Key parameters to monitor include clinical signs, body weight, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs. While designed to be wild-type sparing, potential off-target effects should be carefully evaluated.
Conclusion
These application notes provide a foundational framework for the in vivo evaluation of this compound. The provided protocols and representative data are intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy and safety of this novel mutant-selective EGFR inhibitor. Adherence to institutional guidelines for animal welfare and experimental best practices is paramount for generating reliable and reproducible data.
References
- 1. ClinPGx [clinpgx.org]
- 2. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Dosing for EGFR-Mutant Non–Small Cell Lung Cancer with Evolutionary Cancer Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
- 8. oncodaily.com [oncodaily.com]
Application Note: High-Throughput Identification of Synergistic Partners for Mutated EGFR Inhibitors Using CRISPR-Cas9 Screening
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[4][5][6] While targeted therapies, such as tyrosine kinase inhibitors (TKIs), have been developed to specifically inhibit these mutated forms of EGFR, the development of drug resistance remains a significant clinical challenge.[7]
Combining EGFR inhibitors with other therapeutic agents to create synergistic effects is a promising strategy to overcome resistance and enhance treatment efficacy. Identifying these synergistic partners, however, can be a complex and time-consuming process. CRISPR-Cas9 genome-wide screening has emerged as a powerful tool for systematically identifying genes whose inactivation sensitizes cancer cells to a specific drug.[8][9][10]
This application note describes a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that, when knocked out, synergize with Mutated EGFR-IN-2 , a novel inhibitor of common activating EGFR mutations. The workflow, from cell line selection to data analysis, is outlined to provide researchers, scientists, and drug development professionals with a comprehensive guide to discovering novel combination therapies for mutated EGFR-driven cancers.
Principle of the Assay
This protocol utilizes a pooled library of single-guide RNAs (sgRNAs) to create a diverse population of cancer cells, each with a specific gene knocked out. This cell population is then treated with a sub-lethal concentration of this compound. Genes whose knockout leads to increased cell death in the presence of the inhibitor are considered synergistic partners. The abundance of sgRNAs in the surviving cell population is quantified using next-generation sequencing (NGS). sgRNAs that are depleted in the treated population compared to a control population identify the genes that are synthetic lethal with this compound.
Experimental Workflow
The overall experimental workflow for the CRISPR-Cas9 screen is depicted below.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| NCI-H1975 cell line | ATCC | CRL-5908 |
| DMEM | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Cas9-expressing lentivirus | Addgene | (e.g., lentiCRISPRv2) |
| Human GeCKO v2.0 sgRNA library | Addgene | 1000000049 |
| Lentiviral packaging plasmids | Addgene | (e.g., psPAX2, pMD2.G) |
| HEK293T cells | ATCC | CRL-3216 |
| Lipofectamine 3000 | Thermo Fisher Scientific | L3000015 |
| Puromycin | Thermo Fisher Scientific | A1113803 |
| This compound | In-house/Custom Synthesis | N/A |
| DNeasy Blood & Tissue Kit | QIAGEN | 69504 |
| NEBNext High-Fidelity 2X PCR Master Mix | New England Biolabs | M0541 |
| Agencourt AMPure XP beads | Beckman Coulter | A63881 |
Detailed Protocols
Cell Line Preparation and Cas9 Expression
-
Cell Culture: Culture NCI-H1975 cells (which harbor the L858R and T790M EGFR mutations) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Cas9 Lentivirus Transduction: Transduce NCI-H1975 cells with a lentivirus expressing Cas9 nuclease.
-
Selection: Select for Cas9-expressing cells using the appropriate antibiotic (e.g., blasticidin for lentiCas9-Blast).
-
Validation: Confirm Cas9 expression and activity using a Western blot and a functional assay (e.g., GFP knockout).
sgRNA Library Lentivirus Production
-
Plasmid Preparation: Prepare high-quality plasmid DNA for the sgRNA library and the lentiviral packaging plasmids (psPAX2 and pMD2.G).
-
Transfection: Co-transfect HEK293T cells with the sgRNA library plasmid and packaging plasmids using Lipofectamine 3000.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Virus Titer: Determine the viral titer to ensure a low multiplicity of infection (MOI) of 0.3-0.5 during the screen.
CRISPR-Cas9 Screen
-
Transduction: Transduce the Cas9-expressing NCI-H1975 cells with the pooled sgRNA lentiviral library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 300-500x coverage of the sgRNA library.
-
Selection: After 24-48 hours, select transduced cells with puromycin for 7-10 days.
-
Baseline Cell Collection: Collect a sample of cells representing the initial sgRNA distribution (Day 0).
-
Drug Treatment: Split the remaining cells into two populations:
-
Control Group: Treat with DMSO.
-
Treatment Group: Treat with a pre-determined IC20-IC30 concentration of this compound.
-
-
Cell Passage: Passage the cells every 2-3 days for 14-21 days, maintaining a cell count that preserves the library complexity (at least 300-500x coverage).
-
Final Cell Collection: Harvest the cells from both the control and treatment groups.
Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the Day 0, control, and treatment cell pellets.
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing: Sequence the amplified sgRNA libraries on a high-throughput sequencing platform.
-
Data Processing:
-
Demultiplex the sequencing reads.
-
Align reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
-
Hit Identification:
-
Normalize the read counts.
-
Calculate the log-fold change (LFC) of each sgRNA in the treatment group relative to the control group.
-
Use statistical methods like MAGeCK or BAGEL to identify significantly depleted sgRNAs and the corresponding genes.
-
Expected Results and Data Presentation
The primary output of the screen is a list of genes whose knockout sensitizes the cancer cells to this compound. These genes are identified by the significant depletion of their corresponding sgRNAs in the drug-treated cell population.
Table 1: Representative Top 10 Gene Hits from the CRISPR Screen
| Gene Symbol | Average Log-Fold Change | p-value | False Discovery Rate (FDR) |
| GENE A | -2.58 | 1.2 x 10⁻⁸ | 3.5 x 10⁻⁷ |
| GENE B | -2.45 | 3.1 x 10⁻⁸ | 7.2 x 10⁻⁷ |
| GENE C | -2.31 | 8.9 x 10⁻⁸ | 1.5 x 10⁻⁶ |
| GENE D | -2.15 | 1.5 x 10⁻⁷ | 2.2 x 10⁻⁶ |
| GENE E | -2.09 | 2.4 x 10⁻⁷ | 3.1 x 10⁻⁶ |
| GENE F | -1.98 | 4.5 x 10⁻⁷ | 5.0 x 10⁻⁶ |
| GENE G | -1.92 | 7.8 x 10⁻⁷ | 7.9 x 10⁻⁶ |
| GENE H | -1.85 | 1.2 x 10⁻⁶ | 1.1 x 10⁻⁵ |
| GENE I | -1.79 | 2.1 x 10⁻⁶ | 1.7 x 10⁻⁵ |
| GENE J | -1.75 | 3.5 x 10⁻⁶ | 2.6 x 10⁻⁵ |
Downstream Signaling and Hit Validation
The EGFR signaling pathway is a complex network that includes the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[1][3][4] The identified synergistic partners may fall within these canonical pathways or in parallel pathways that compensate for EGFR inhibition.
Following the identification of top gene hits, it is crucial to validate these findings.
Validation Protocol:
-
Individual sgRNA Knockout: Validate the phenotype of the top 5-10 hits by generating individual knockouts using at least two independent sgRNAs for each gene.
-
Cell Viability Assays: Perform cell viability assays (e.g., CellTiter-Glo) on the individual knockout cell lines in the presence of a dose range of this compound.
-
Synergy Analysis: Calculate synergy scores (e.g., Bliss independence or Loewe additivity) to confirm the synergistic interaction.
-
Mechanism of Action Studies: Investigate the mechanism of synergy by analyzing changes in downstream signaling pathways (e.g., Western blotting for p-ERK, p-AKT) and cell cycle or apoptosis markers.
Conclusion
The CRISPR-Cas9 screening platform provides a powerful and unbiased approach to identify novel synergistic drug combinations for targeted therapies like this compound. This application note offers a detailed framework for conducting such screens, from experimental design to data analysis and hit validation. The identification and validation of synergistic partners will be instrumental in developing more effective and durable treatment strategies for patients with mutated EGFR-driven cancers.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Everything You Should Know About NSCLC [webmd.com]
- 7. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadinstitute.org [broadinstitute.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mutated EGFR-IN-2 for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Mutated EGFR-IN-2 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EGFR inhibitors like this compound?
Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase receptor that is crucial in regulating cell division and death.[1] Upon ligand binding, EGFR forms active dimers, leading to the activation of its tyrosine kinase domain and autophosphorylation.[1][2] This triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are vital for cell proliferation, survival, and migration.[1][3][4]
Mutations in the EGFR gene can lead to the overexpression and constitutive activation of the receptor, promoting uncontrolled cell growth and cancer development.[5][6] this compound is a small-molecule tyrosine kinase inhibitor (TKI) designed to target these mutated forms of EGFR.[7] By competitively binding to the ATP-binding site of the EGFR kinase domain, it prevents autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the growth of EGFR-dependent tumors.[4]
Q2: How do I translate my in vitro IC50 value for this compound to an effective in vivo dose?
Translating an in vitro IC50 value to an in vivo dose is a complex process that requires consideration of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[8][9] A direct conversion is often not possible due to factors like drug metabolism, clearance, and bioavailability.[10]
Key Steps for Translation:
-
In Vitro Characterization: Thoroughly characterize the IC50 of this compound in various cell lines with relevant EGFR mutations.[8]
-
Pharmacokinetic (PK) Studies: Conduct PK studies in the selected animal model to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to measure include Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t1/2), and bioavailability.[9]
-
Pharmacodynamic (PD) Studies: In tumor-bearing animals, assess the inhibition of EGFR phosphorylation in tumor tissue at different doses and time points after administration of this compound. This helps to establish a relationship between the drug concentration in the tumor and the biological effect.[11]
-
Dose-Response Studies: Perform dose-escalation studies in a relevant xenograft model to identify a dose that achieves the desired level of target engagement (e.g., >80% inhibition of EGFR phosphorylation) while being well-tolerated.[12]
Q3: What are common formulation and solubility issues with kinase inhibitors for in vivo studies, and how can I address them?
Many kinase inhibitors are lipophilic and have poor aqueous solubility, which can hinder their in vivo efficacy.
Troubleshooting Formulation and Solubility:
| Issue | Potential Cause | Recommended Solution |
| Poor Bioavailability | Low aqueous solubility, rapid metabolism. | - Use of co-solvents (e.g., DMSO, PEG, Tween 80). - Formulation as a suspension or emulsion. - Salt formation to improve solubility. - Co-administration with a metabolic inhibitor (use with caution and appropriate controls). |
| Precipitation at Injection Site | High concentration of the compound in the formulation. | - Decrease the concentration and increase the dosing volume. - Optimize the vehicle composition. - Warm the formulation before injection (if compound is stable). |
| Vehicle-Related Toxicity | High percentage of organic solvents (e.g., DMSO). | - Minimize the concentration of organic solvents. - Use alternative, less toxic vehicles like cyclodextrins. - Conduct a vehicle-only toxicity study to assess tolerability. |
Q4: How do I monitor target engagement and downstream pathway modulation in vivo?
Monitoring target engagement is crucial to confirm that this compound is hitting its intended target and to correlate this with anti-tumor efficacy.
Methods for Monitoring Target Engagement:
-
Western Blotting: Analyze tumor lysates for levels of phosphorylated EGFR (pEGFR) and total EGFR. A decrease in the pEGFR/total EGFR ratio indicates target engagement. Also, assess the phosphorylation status of downstream effectors like AKT and ERK.[13]
-
Immunohistochemistry (IHC): Stain tumor sections with antibodies against pEGFR to visualize the extent and distribution of target inhibition within the tumor tissue.
-
ELISA: Quantify levels of pEGFR in tumor homogenates for a more quantitative assessment of target inhibition.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study in a Xenograft Model
Objective: To determine the optimal dose of this compound that inhibits tumor growth with acceptable toxicity.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with a relevant EGFR mutation
-
Matrigel (or other appropriate matrix)
-
This compound
-
Dosing vehicle
-
Calipers
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells mixed with Matrigel into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., vehicle control, and multiple dose levels of this compound).
-
Treatment Administration: Administer this compound or vehicle according to the planned schedule (e.g., daily, orally).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice for any signs of toxicity.
-
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach the maximum allowed size.
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise tumors for pharmacodynamic analysis (see Protocol 2).
Protocol 2: Pharmacodynamic (PD) Analysis of Tumor Tissue
Objective: To assess the inhibition of EGFR signaling in tumor tissue following treatment with this compound.
Materials:
-
Tumor tissue from the in vivo study
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-pEGFR, anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and appropriate secondary antibodies.
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize tumor tissue in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: EGFR Signaling Pathways and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration in vivo.
References
- 1. myadlm.org [myadlm.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic mutant forms of EGFR: lessons in signal transduction and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Mutated EGFR-IN-2
Welcome to the technical support center for Mutant-EGFR-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mutant-EGFR-IN-2?
A1: Mutant-EGFR-IN-2 is an ATP-competitive tyrosine kinase inhibitor designed to selectively target common activating mutations in the Epidermal Growth Factor Receptor (EGFR), such as exon 19 deletions and the L858R mutation. Its intended mechanism is to block the autophosphorylation of the mutated EGFR, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways that drive tumor cell proliferation and survival.[1][2][]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like Mutant-EGFR-IN-2?
A2: Off-target effects refer to the unintended interactions of a drug with proteins other than its intended target.[4] For kinase inhibitors, this is a significant concern due to the high degree of structural similarity within the ATP-binding pocket across the human kinome.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in a clinical setting.[6][7] Minimizing off-target effects is crucial for validating the specific role of the target kinase and ensuring the therapeutic potential of the inhibitor.
Q3: How can I assess the selectivity of Mutant-EGFR-IN-2 in my experiments?
A3: The selectivity of Mutant-EGFR-IN-2 should be determined by profiling its activity against a broad panel of kinases. This is typically done using in vitro biochemical assays or binding assays.[8][9] Commercial services are available that offer screening against hundreds of kinases.[9] The results are usually presented as a selectivity score or by comparing the IC50 or Kd values for the intended target versus other kinases.
Q4: What are the key signaling pathways that could be affected by off-target activities of an EGFR inhibitor?
A4: Besides the intended EGFR pathway (RAS-MAPK and PI3K-AKT), off-target binding to other kinases can inadvertently modulate a variety of signaling cascades.[2] Common off-target kinases for EGFR inhibitors can belong to families such as SRC, ABL, and VEGFR, potentially affecting pathways involved in cell adhesion, migration, and angiogenesis.[10] Phosphoproteomics can provide a global view of signaling network perturbations.[11][12]
Troubleshooting Guides
Problem 1: I am observing unexpected cellular phenotypes that are inconsistent with EGFR inhibition.
-
Possible Cause: This is a classic sign of off-target effects. Mutant-EGFR-IN-2 may be inhibiting one or more other kinases that play a role in the observed phenotype.[13]
-
Troubleshooting Steps:
-
Perform a Kinome-wide Selectivity Profile: Test Mutant-EGFR-IN-2 against a large panel of kinases to identify potential off-targets.[6][9] This can be done through biochemical or binding assays.
-
Use an Orthogonal Inhibitor: Compare the phenotype observed with Mutant-EGFR-IN-2 to that of another structurally different EGFR inhibitor with a known and distinct off-target profile.[13]
-
Employ a Chemical Proteomics Approach: Use techniques like Kinobeads affinity chromatography coupled with mass spectrometry to pull down and identify binding partners of Mutant-EGFR-IN-2 from cell lysates in an unbiased manner.[14][15][16]
-
Validate Off-Targets: Once potential off-targets are identified, use siRNA or CRISPR to knock down the expression of these kinases and see if the phenotype is recapitulated.
-
Problem 2: The IC50 value of Mutant-EGFR-IN-2 in my cell-based assay is significantly higher than in the biochemical assay.
-
Possible Cause: This discrepancy can be due to several factors, including poor cell permeability of the compound, high intracellular ATP concentrations competing with the inhibitor, or the inhibitor being a substrate for efflux pumps.[8]
-
Troubleshooting Steps:
-
Assess Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm that Mutant-EGFR-IN-2 is binding to EGFR inside the cell.[17][18][19] A thermal shift or BRET signal indicates target engagement.
-
Optimize Assay Conditions: Ensure that the ATP concentration in your biochemical assay is close to the Km,ATP of the kinase to better reflect physiological conditions.[8][20]
-
Evaluate Compound Efflux: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of Mutant-EGFR-IN-2 increases.
-
Problem 3: I am unsure how to interpret the large dataset from my kinase selectivity profiling experiment.
-
Possible Cause: Kinome-wide profiling generates a large amount of data that can be challenging to interpret. The key is to quantify selectivity and prioritize the most likely off-targets.
-
Troubleshooting Steps:
-
Calculate Selectivity Scores: Use metrics like the Gini coefficient or Selectivity Score (S-score) to quantify the promiscuity of Mutant-EGFR-IN-2. A lower score generally indicates higher selectivity.
-
Visualize the Data: Plot the percentage of inhibition at a specific concentration (e.g., 1 µM) for all kinases on a kinome tree diagram. This provides a visual representation of the inhibitor's selectivity.
-
Prioritize Hits: Focus on kinases that are inhibited by more than a certain threshold (e.g., >70% at 1 µM).[9] Further investigate these hits by determining their IC50 values.
-
Consider Biological Relevance: Cross-reference the identified off-targets with the expression levels and known functions of these kinases in your specific cell model or disease context.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of Mutant-EGFR-IN-2
This table presents a sample of kinase inhibition data for Mutant-EGFR-IN-2. A comprehensive screen would include several hundred kinases.
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM | Kinase Family | Notes |
| EGFR (L858R) | 5 | 99% | Tyrosine Kinase | On-Target |
| EGFR (Exon 19 Del) | 8 | 98% | Tyrosine Kinase | On-Target |
| EGFR (Wild-Type) | 250 | 85% | Tyrosine Kinase | Moderate activity |
| SRC | 850 | 65% | Tyrosine Kinase | Potential Off-Target |
| ABL1 | 1,200 | 52% | Tyrosine Kinase | Weak Off-Target |
| CDK2 | >10,000 | <10% | Serine/Threonine Kinase | Not a significant off-target |
| p38α (MAPK14) | >10,000 | <5% | Serine/Threonine Kinase | Not a significant off-target |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines the steps to verify that Mutant-EGFR-IN-2 binds to EGFR in intact cells.[17][18]
-
Cell Culture and Treatment:
-
Culture cells expressing the target mutant EGFR to 80-90% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of Mutant-EGFR-IN-2. Incubate under normal culture conditions for a specified time (e.g., 1 hour).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing folded, stable protein) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and analyze the amount of soluble EGFR by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble EGFR as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of Mutant-EGFR-IN-2 indicates target stabilization and therefore, engagement.
-
Protocol 2: Kinobeads Affinity-Purification for Off-Target Identification
This protocol describes a chemical proteomics approach to identify the cellular targets of Mutant-EGFR-IN-2.[14][15][16]
-
Cell Lysis:
-
Harvest cells and prepare a native cell lysate under non-denaturing conditions to preserve protein complexes.
-
-
Competitive Binding:
-
Incubate the cell lysate with increasing concentrations of free Mutant-EGFR-IN-2 (the "competitor"). This allows the inhibitor to bind to its targets.
-
-
Kinobeads Pulldown:
-
Add "kinobeads" to the lysate. These are sepharose beads derivatized with a mixture of broad-spectrum kinase inhibitors.
-
Kinases in the lysate that are not already bound by Mutant-EGFR-IN-2 will bind to the kinobeads.
-
-
Elution and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down.
-
-
Data Analysis:
-
For a true target of Mutant-EGFR-IN-2, its binding to the kinobeads will be reduced in a dose-dependent manner by the free inhibitor. This will be observed as a decrease in the protein's signal in the mass spectrometer at higher concentrations of Mutant-EGFR-IN-2. Plotting the signal intensity versus inhibitor concentration allows for the determination of apparent binding affinities for all identified kinases.
-
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: EGFR signaling and potential off-target inhibition.
References
- 1. wd.vghtpe.gov.tw [wd.vghtpe.gov.tw]
- 2. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. icr.ac.uk [icr.ac.uk]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Mutated EGFR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered when studying acquired resistance to covalent EGFR inhibitors like Mutated EGFR-IN-2.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to covalent EGFR inhibitors?
A1: Acquired resistance to covalent EGFR inhibitors, which target a cysteine residue in the EGFR kinase domain, primarily arises from two main categories of molecular alterations:
-
On-target (EGFR-dependent) mechanisms: These involve genetic changes within the EGFR gene itself. The most frequently observed on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain. For third-generation inhibitors that overcome the T790M mutation, the C797S mutation is a common cause of resistance.[1][2][3] This mutation replaces the cysteine residue (C797) that the inhibitor covalently binds to, thereby preventing the drug from effectively inhibiting the receptor.[2][3] Other less common on-target mutations, such as L718Q, have also been reported to confer resistance.[4][5][6]
-
Off-target (EGFR-independent) mechanisms: These mechanisms involve the activation of alternative signaling pathways that bypass the need for EGFR signaling to drive cell proliferation and survival.[1] Common off-target mechanisms include the amplification of other receptor tyrosine kinases, such as MET or HER2, which can then activate downstream pathways like PI3K/AKT and MAPK, rendering the cells resistant to EGFR inhibition.[7] Histological transformation, for instance, from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), is another form of off-target resistance.[1]
Q2: How does the C797S mutation confer resistance to this compound?
A2: this compound, as a covalent inhibitor, is designed to form an irreversible bond with the cysteine residue at position 797 (C797) within the ATP binding site of the EGFR kinase domain.[2][8] The C797S mutation results in the substitution of this critical cysteine with a serine residue.[2][3] Serine lacks the necessary chemical properties for the covalent bond formation with the inhibitor.[2] Consequently, the inhibitor can only bind reversibly and with much lower affinity, failing to effectively block the kinase activity of the EGFR protein. This allows the cancer cells to resume proliferation despite the presence of the drug.[2][9]
Q3: Can resistance to this compound be overcome?
A3: Overcoming resistance to covalent EGFR inhibitors like this compound is a significant area of research. Several strategies are being explored:
-
Fourth-Generation EGFR TKIs: These are inhibitors designed to be effective against EGFR triple mutations (e.g., activating mutation + T790M + C797S).[9] They may be non-covalent inhibitors or allosteric inhibitors that bind to a different site on the EGFR protein.[10]
-
Combination Therapies: Combining this compound or other EGFR inhibitors with drugs that target the bypass pathways can be effective. For example, in cases of MET amplification, combining an EGFR inhibitor with a MET inhibitor has shown promise.[7]
-
Targeting Downstream Signaling: Inhibiting key downstream signaling molecules like MEK or PI3K in combination with EGFR inhibition is another potential strategy to circumvent resistance.
-
Allosteric Inhibitors: These inhibitors bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket and can inhibit EGFR activity regardless of mutations at the C797 position.[10]
Q4: What is the significance of the allelic context of C797S and T790M mutations?
A4: The relative positions of the C797S and T790M mutations on the EGFR gene (allelic context) are critical for determining subsequent treatment strategies.
-
In cis: If C797S and T790M mutations occur on the same allele (in cis), the cancer cells are resistant to all currently available generations of EGFR TKIs.[1] In such cases, novel therapeutic approaches like fourth-generation inhibitors or combination therapies targeting downstream pathways are necessary.[11]
-
In trans: If C797S and T790M mutations are on different alleles (in trans), the cancer cells may still be sensitive to a combination of first- and third-generation EGFR TKIs.[1] The first-generation TKI can inhibit the EGFR with the C797S mutation (as it does not require covalent binding at C797), while the third-generation TKI can inhibit the EGFR with the T790M mutation.[11]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at studying and overcoming acquired resistance to this compound.
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell plating density is not optimal. | Determine the optimal seeding density for your cell line to ensure cells are in the logarithmic growth phase during the assay. |
| Inconsistent drug dilution. | Prepare fresh serial dilutions of the inhibitor for each experiment. Use a calibrated pipette and ensure thorough mixing. |
| Variation in incubation time. | Adhere to a consistent incubation time for all experiments. |
| Cell line heterogeneity. | Perform single-cell cloning to establish a homogenous population or regularly check the mutational status of the cell line. |
| Mycoplasma contamination. | Regularly test cell cultures for mycoplasma contamination, as it can affect cell growth and drug sensitivity. |
Issue 2: No or weak signal for phosphorylated EGFR (p-EGFR) in western blots of resistant cells, even after EGF stimulation.
| Potential Cause | Troubleshooting Step |
| Inefficient cell lysis and protein extraction. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. Ensure complete cell lysis by sonication or mechanical disruption. |
| Suboptimal antibody concentration. | Titrate the primary antibody to determine the optimal concentration for detecting p-EGFR. |
| Blocking buffer is masking the epitope. | When blotting for phosphoproteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can cause high background. |
| Low abundance of p-EGFR. | Increase the amount of protein loaded onto the gel. Consider using an immunoprecipitation step to enrich for EGFR before western blotting. |
| Activation of a bypass pathway. | The resistant cells may no longer rely on EGFR signaling. Investigate the activation of other receptor tyrosine kinases like MET or HER2. |
Issue 3: Unexpected results from EGFR mutation analysis (Sanger or Next-Generation Sequencing).
| Potential Cause | Troubleshooting Step |
| Poor quality of genomic DNA. | Ensure high-quality genomic DNA is extracted from the cells. Use a spectrophotometer or fluorometer to assess DNA purity and concentration. |
| PCR amplification failure. | Optimize PCR conditions (annealing temperature, primer concentration, etc.). Design new primers if necessary. |
| Low allele frequency of the resistance mutation. | The resistance mutation may be present in only a sub-population of cells. Use a more sensitive method like digital PCR or deep sequencing to detect low-frequency mutations. |
| Presence of a different resistance mechanism. | If no on-target mutations are found, investigate off-target mechanisms such as MET or HER2 amplification. |
Quantitative Data Summary
Table 1: In Vitro Activity of EGFR Inhibitors Against Cell Lines with Different EGFR Mutations
| Cell Line | EGFR Status | IC50 (nM) - 1st Gen TKI (e.g., Gefitinib) | IC50 (nM) - 3rd Gen TKI (e.g., Osimertinib) |
| PC-9 | Exon 19 deletion | <10 | <15 |
| H1975 | L858R + T790M | >5000 | 15-50 |
| Ba/F3 | Exon 19 del + T790M + C797S | >1000 | >3000 |
| Ba/F3 | Exon 19 del + C797S | <50 | >3000 |
Note: IC50 values are approximate and can vary between studies and experimental conditions. Data synthesized from multiple sources.
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.
-
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the desired concentrations of this compound to the wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the log of the inhibitor concentration.
-
2. Western Blotting for Phosphorylated EGFR (p-EGFR)
This protocol describes the detection of phosphorylated EGFR using western blotting.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR and anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Culture cells to 70-80% confluency and treat with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total EGFR as a loading control.
-
3. Sanger Sequencing for EGFR Mutations
This protocol outlines the steps for identifying mutations in the EGFR gene.
-
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the EGFR exons of interest (e.g., exon 20 for C797S)
-
Taq polymerase and PCR reagents
-
PCR purification kit
-
Sequencing primers
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
Capillary electrophoresis-based genetic analyzer
-
-
Procedure:
-
Extract genomic DNA from the resistant cancer cell line using a commercial kit.
-
Amplify the EGFR exon of interest using PCR with specific primers.
-
Verify the PCR product by agarose gel electrophoresis.
-
Purify the PCR product to remove primers and dNTPs.
-
Perform cycle sequencing using the purified PCR product as a template, a sequencing primer, and the BigDye™ Terminator kit.
-
Purify the sequencing reaction products.
-
Analyze the purified products on a genetic analyzer.
-
Compare the resulting sequence to the wild-type EGFR reference sequence to identify any mutations.
-
4. Quantitative PCR (qPCR) for MET Gene Amplification
This protocol is for determining the copy number of the MET gene relative to a reference gene.
-
Materials:
-
Genomic DNA extraction kit
-
TaqMan™ Gene Expression Master Mix
-
TaqMan™ Copy Number Assay for MET
-
TaqMan™ Copy Number Reference Assay (e.g., RNase P)
-
Real-time PCR instrument
-
-
Procedure:
-
Extract genomic DNA from both the resistant cell line and a control cell line with a known MET copy number.
-
Prepare a qPCR reaction mix containing the TaqMan™ Gene Expression Master Mix, the MET copy number assay, the reference assay, and 10-20 ng of genomic DNA.
-
Run the qPCR reaction on a real-time PCR instrument using standard cycling conditions.
-
Determine the cycle threshold (Ct) values for both the MET gene and the reference gene for each sample.
-
Calculate the change in Ct (ΔCt) between the MET gene and the reference gene (ΔCt = Ct_MET - Ct_reference).
-
Calculate the change in the change in Ct (ΔΔCt) between the resistant sample and the control sample (ΔΔCt = ΔCt_resistant - ΔCt_control).
-
The relative copy number of the MET gene is calculated as 2^(-ΔΔCt).
-
Visualizations
Caption: EGFR signaling pathway and points of inhibition and resistance.
Caption: Experimental workflow for identifying resistance mechanisms.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative RT-PCR assay of HER2 mRNA expression in formalin-fixed and paraffin-embedded breast cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Mutated EGFR-IN-2
Welcome to the technical support center for Mutated EGFR-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of the oral bioavailability of this potent kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
This compound, like many kinase inhibitors, is a poorly water-soluble compound. This low aqueous solubility is a major factor limiting its dissolution in the gastrointestinal tract, which in turn leads to poor absorption and low oral bioavailability.[1][2][3] Factors such as its chemical structure and potential for efflux by transporters in the gut wall can also contribute to reduced bioavailability.[4]
Q2: What are the most promising strategies to improve the bioavailability of this compound?
Several formulation strategies have proven effective for improving the bioavailability of poorly soluble kinase inhibitors and can be applied to this compound. These include:
-
Particle Size Reduction: Decreasing the particle size to the nano-scale increases the surface area for dissolution.[2][5][6]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance solubility and absorption.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its dissolution rate.[7]
-
Complexation: Forming complexes with molecules like cyclodextrins or phospholipids can increase the aqueous solubility of the drug.[1][8]
Q3: Can chemical modification of this compound improve its bioavailability?
Yes, chemical modification can be a viable strategy. One approach is the formation of lipophilic salts, which can increase the drug's solubility in lipidic excipients, making it more suitable for lipid-based formulations. This has been shown to enhance the oral absorption of other kinase inhibitors.
Q4: How can I assess the bioavailability of my this compound formulation in vitro?
The Caco-2 cell permeability assay is a widely used in vitro model to predict human drug absorption.[9][10][11] This assay measures the rate at which a compound crosses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. A high permeability coefficient (Papp) in this assay is indicative of good potential for in vivo absorption.
Q5: What is the standard in vivo model for determining the oral bioavailability of new formulations?
Rodent models, particularly rats, are standard for in vivo pharmacokinetic studies to determine oral bioavailability.[12][13][14] These studies involve administering the formulation orally and measuring the drug concentration in the plasma over time. The data is then compared to intravenous administration to calculate the absolute bioavailability.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low Cmax and AUC in rat pharmacokinetic studies | Poor dissolution of the compound in the gastrointestinal tract. | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area of the drug particles. 2. Formulate as a Solid Dispersion: Create a solid dispersion of this compound in a hydrophilic polymer. 3. Utilize Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the gut. |
| High variability in bioavailability between subjects | Food effects; inconsistent dissolution. | 1. Investigate Food Effects: Conduct pharmacokinetic studies in both fasted and fed states to understand the impact of food. 2. Optimize Formulation for Robustness: Develop a formulation, such as a nanosuspension or a lipid-based system, that provides more consistent dissolution and absorption. |
| Low apparent permeability in Caco-2 assay | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Conduct Bidirectional Caco-2 Assay: Measure permeability in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio.[10] 2. Co-administer with an Efflux Inhibitor: In preclinical models, co-administration with a known P-gp inhibitor can confirm efflux as a limiting factor. |
| Precipitation of the drug in the gastrointestinal tract upon dilution | Supersaturation followed by precipitation of the amorphous form. | 1. Include Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state. 2. Optimize the Lipid Formulation: Adjust the composition of the SEDDS to ensure the drug remains solubilized upon dispersion in aqueous media. |
Quantitative Data Summary
The following tables summarize preclinical data from studies on other EGFR inhibitors, demonstrating the potential for bioavailability enhancement using various formulation strategies.
Table 1: Improvement in Oral Bioavailability of Gefitinib in Rats with a Spray-Dried Formulation
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability Improvement (Fold) |
| Gefitinib (Free Drug) | 248.43 ± 89.47 | 1,344.12 ± 201.56 | - |
| Gefitinib-SD Formulation | 955.28 ± 82.86 | 12,285.24 ± 1767.38 | 9.14[15] |
| Data presented as mean ± SD. Gef-SD refers to a spray-dried formulation of Gefitinib. |
Table 2: Enhanced Bioavailability of Erlotinib in Rats using a Phospholipid Complex
| Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Erlotinib (Free Drug) | 1254.3 ± 187.6 | 10,876.5 ± 1,245.8 | 100 |
| Erlotinib-Phospholipid Complex | 1897.4 ± 213.9 | 18,456.2 ± 1,567.3 | 169.7[8] |
| Data presented as mean ± SD. |
Table 3: Pharmacokinetic Parameters of a Novel Thiazole-Derivative EGFR Inhibitor (Compound C34) in Rats
| Parameter | Value |
| Tmax (h) | 4.33 ± 1.15 |
| Cmax (ng/mL) | 130.33 ± 15.01 |
| AUC (ng·h/mL) | 1357.67 ± 189.01 |
| Oral Bioavailability (%) | 30.72[16] |
| Data presented as mean ± SD. |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a test compound in vitro.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell™ inserts and cultured for 18-22 days to form a differentiated and polarized monolayer.[10]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.[10][11]
-
Permeability Measurement:
-
The test compound (e.g., at 10 µM) is added to the apical (donor) compartment.
-
Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.[11]
-
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and absolute bioavailability of a test compound formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.[12][13] Animals are fasted overnight before dosing.
-
Dosing:
-
Oral Group: The test formulation is administered via oral gavage at a specific dose.
-
Intravenous (IV) Group: The test compound is administered as a single bolus injection into the tail vein to serve as a reference for 100% bioavailability.[12]
-
-
Blood Sampling: Blood samples are collected from the jugular vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the test compound is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for improving and evaluating the bioavailability of this compound.
Logical Relationships
Caption: Troubleshooting logic for low in vivo exposure of this compound.
References
- 1. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. An Overview on Tyrosine Kinase Inhibitor Gefitinib Drug Delivery Systems for Enhanced Treatment of Cancer – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Modulation of erlotinib pharmacokinetics in mice by a novel cytochrome P450 3A4 inhibitor, BAS 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved oral bioavailability and therapeutic efficacy of erlotinib through molecular complexation with phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]
- 13. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Gefitinib Formulation with Improved Oral Bioavailability in Treatment of A431 Skin Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting EGFR Phosphorylation Inhibition
Welcome to the technical support center for EGFR-related kinase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments, particularly when an inhibitor like Mutated EGFR-IN-2 fails to inhibit EGFR phosphorylation.
Frequently Asked Questions (FAQs)
Q1: Why is my EGFR inhibitor, this compound, not inhibiting EGFR phosphorylation in my cell-based assay?
There are several potential reasons why an EGFR inhibitor may not show the expected activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used.
Possible Causes:
-
Compound Inactivity or Degradation: The inhibitor may have degraded due to improper storage or handling.
-
Incorrect Concentration: The concentration of the inhibitor may be too low to be effective against the target.
-
Cell Line Resistance: The cell line being used may harbor mutations that confer resistance to the inhibitor.
-
Assay Conditions: The experimental conditions, such as incubation time or serum concentration, may not be optimal.
-
Activation of Alternative Pathways: Cells may be bypassing EGFR signaling through the activation of other receptor tyrosine kinases or downstream pathways.[1][2]
Q2: What are the common mechanisms of resistance to EGFR inhibitors?
Resistance to EGFR inhibitors can be intrinsic (pre-existing) or acquired after treatment. The primary mechanisms include:
-
On-Target Mutations: Secondary mutations in the EGFR kinase domain, such as T790M and C797S, can prevent the inhibitor from binding effectively.[3][4] The T790M mutation, for instance, increases the affinity of the receptor for ATP, reducing the potency of ATP-competitive inhibitors.[3]
-
Bypass Track Activation: Amplification or activation of other receptor tyrosine kinases like MET or HER2 can sustain downstream signaling even when EGFR is inhibited.[1][5]
-
Downstream Mutations: Mutations in components of the downstream signaling pathways, such as KRAS, BRAF, or PIK3CA, can lead to constitutive activation of proliferation and survival signals, rendering the cells independent of EGFR activity.[1][2][6]
-
Histologic Transformation: In some cases, the cancer cells can change their type, for example, from non-small cell lung cancer to small cell lung cancer, which has different signaling dependencies.[1][7]
Troubleshooting Guide: this compound Fails to Inhibit EGFR Phosphorylation
This guide provides a step-by-step approach to troubleshoot experiments where this compound does not inhibit EGFR phosphorylation.
Step 1: Verify Compound Integrity and Experimental Setup
The first step is to rule out any technical issues with the compound or the assay protocol.
| Parameter to Check | Recommended Action |
| Compound Stability | Confirm the proper storage and handling of this compound. If in doubt, use a fresh stock of the compound. |
| Inhibitor Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the IC50 value. It's possible the initial concentration was suboptimal. |
| Positive Control | Include a known, well-characterized EGFR inhibitor (e.g., Gefitinib, Osimertinib) in your experiment to validate the assay system.[8] |
| Assay Readout | Ensure that the antibodies used for detecting phosphorylated EGFR (p-EGFR) and total EGFR are specific and working correctly. Validate antibodies using positive and negative control cell lysates. |
| Cell Seeding Density & Health | Ensure cells are healthy and not overly confluent, as this can affect signaling pathways. |
Step 2: Characterize the Biological System
If the compound and experimental setup are validated, the next step is to investigate the biological context.
| Parameter to Check | Recommended Action |
| EGFR Mutation Status | Sequence the EGFR gene in your cell line to check for known activating and resistance mutations. The efficacy of many EGFR inhibitors is highly dependent on the specific EGFR mutation present.[9][10] |
| Activation of Bypass Pathways | Use Western blotting to probe for the activation (phosphorylation) of other receptor tyrosine kinases like MET and HER2.[5] |
| Downstream Signaling | Assess the phosphorylation status of key downstream signaling molecules such as AKT, ERK, and STAT3 to see if these pathways are constitutively active.[11] |
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting the lack of EGFR phosphorylation inhibition.
Key Experimental Protocols
Western Blotting for Phospho-EGFR
This protocol is used to determine the phosphorylation status of EGFR in response to inhibitor treatment.
1. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Starve cells in serum-free media for 16-18 hours.[12]
-
Pre-treat cells with this compound or a control inhibitor at the desired concentrations for 1-2 hours.[9][12]
-
Stimulate cells with Epidermal Growth Factor (EGF) (e.g., 50 ng/mL) for 15 minutes.[12]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Y1068 or Y1173) overnight at 4°C.[15]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the results.[15]
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.
1. Reagents and Buffers:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% BRIJ-35.[16]
-
Enzyme: Recombinant active EGFR kinase (wild-type or mutant).
-
Substrate: A specific peptide substrate for EGFR (e.g., a poly(Glu, Tyr) peptide).
-
ATP: Adenosine triphosphate, typically used at or near its Km concentration.
-
Inhibitor: this compound dissolved in DMSO.
2. Assay Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well or 384-well plate, add the EGFR kinase.
-
Add the inhibitor dilutions and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.[12]
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often radiolabeled with ³²P or ³³P, or in a format for non-radiometric detection).[17]
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[18]
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of phosphorylated substrate. This can be done through various methods, including filter binding assays, ELISA, or luminescence-based assays like ADP-Glo™.[18][19]
3. Data Analysis:
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the points at which resistance mechanisms can arise.
References
- 1. A Closer Look at EGFR Inhibitor Resistance in Non-Small Cell Lung Cancer through the Lens of Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR: New Insights on Its Activation and Mutation in Tumor and Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of EGFR Signaling: All Mutations Are Not Created Equal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding resistance to EGFR inhibitors—impact on future treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. promega.com.cn [promega.com.cn]
- 19. reactionbiology.com [reactionbiology.com]
Adjusting experimental conditions for unstable Mutated EGFR-IN-2
Welcome to the technical support center for EGFRi-US, a novel inhibitor of mutated Epidermal Growth Factor Receptor (EGFR). This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing EGFRi-US in their experiments. Due to the inherent instability of this compound, careful handling and optimized experimental conditions are crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is EGFRi-US and which EGFR mutations does it target?
A1: EGFRi-US is a potent, ATP-competitive kinase inhibitor designed to selectively target common activating mutations in the EGFR kinase domain, including exon 19 deletions and the L858R mutation. It also shows activity against the T790M resistance mutation. However, its chemical structure renders it susceptible to degradation under certain conditions.
Q2: I am observing inconsistent IC50 values in my cell-based assays. What could be the cause?
A2: Inconsistent IC50 values are a common issue when working with unstable compounds. Several factors could be contributing to this variability:
-
Compound Degradation: EGFRi-US is sensitive to light and prolonged exposure to aqueous solutions. Prepare fresh dilutions from a concentrated stock solution for each experiment.
-
Solvent Incompatibility: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed 0.1%.
-
Incorrect Storage: The compound should be stored as a powder or a high-concentration stock in an anhydrous solvent at -80°C.
-
Assay Incubation Time: Long incubation times can lead to significant compound degradation. Consider shorter assay endpoints or replenishing the compound during the experiment.
Q3: My EGFRi-US solution appears cloudy or has precipitated. What should I do?
A3: Precipitation can occur if the solubility limit of EGFRi-US is exceeded in your experimental buffer or media. To address this:
-
Use a lower concentration: If possible, perform your experiments at a concentration where the compound remains fully dissolved.
-
Optimize your solvent: While DMSO is recommended for stock solutions, you may need to explore other solvents for your working dilutions, ensuring they are compatible with your assay.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and sonicating may help redissolve the compound. However, be cautious as excessive heat can accelerate degradation.
Q4: How can I minimize the degradation of EGFRi-US during my experiments?
A4: To minimize degradation, adhere to the following best practices:
-
Protect from light: Use amber-colored tubes and plates, and minimize exposure of the compound to direct light.
-
Prepare fresh dilutions: Always prepare working dilutions immediately before use from a freshly thawed aliquot of the stock solution.
-
Control temperature: Avoid repeated freeze-thaw cycles of the stock solution. Perform experiments at a consistent and controlled temperature.
-
pH of the buffer: The stability of EGFRi-US is pH-dependent. Ensure your experimental buffers are within the recommended pH range (see Table 1).
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when working with the unstable EGFRi-US.
Diagram: Troubleshooting Workflow for Unstable Compounds
Caption: A logical workflow for troubleshooting common experimental issues.
Quantitative Data Summary
Table 1: Properties and Recommended Handling of EGFRi-US
| Parameter | Value / Recommendation |
| Target(s) | EGFR (Exon 19 del, L858R, T790M) |
| IC50 (H1975 cells) | 5 - 20 nM (highly dependent on assay conditions) |
| Molecular Weight | 550.6 g/mol |
| Formulation | Lyophilized powder |
| Storage (Powder) | -80°C, desiccated, protected from light |
| Storage (Stock Solution) | -80°C in anhydrous DMSO (≤ 10 mM), protected from light |
| Recommended Solvents | DMSO (for stock), Ethanol (for some applications) |
| Aqueous Stability | Significant degradation observed after 2 hours at 37°C |
| Recommended pH | 6.5 - 7.5 |
| Light Sensitivity | High, avoid direct exposure to light |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is optimized for assessing the effect of EGFRi-US on the viability of EGFR-mutant cancer cell lines.
-
Cell Seeding:
-
Plate cells (e.g., NCI-H1975) in a 96-well, opaque-walled plate at a pre-determined optimal density.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation (Perform immediately before use):
-
Thaw a 10 mM stock solution of EGFRi-US in DMSO.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of EGFRi-US.
-
Include "vehicle control" wells with 0.1% DMSO and "no treatment" wells.
-
-
Incubation:
-
Incubate the plate for a shortened duration of 24-48 hours to minimize compound degradation.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Diagram: Experimental Workflow for Cell Viability Assay
Caption: A step-by-step workflow for performing a cell viability assay.
Protocol 2: Western Blotting for Phospho-EGFR Inhibition
This protocol allows for the assessment of EGFRi-US's ability to inhibit EGFR autophosphorylation.
-
Cell Culture and Starvation:
-
Grow EGFR-mutant cells to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours to reduce basal EGFR activity.
-
-
Compound Treatment:
-
Prepare fresh dilutions of EGFRi-US in serum-free medium.
-
Pre-treat the cells with EGFRi-US or vehicle (0.1% DMSO) for 2 hours.
-
-
EGFR Stimulation:
-
Stimulate the cells with EGF (50 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total EGFR and a loading control (e.g., GAPDH).
-
Signaling Pathway
Diagram: Simplified EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to ligands like EGF, activates several downstream signaling cascades that are crucial for cell growth, proliferation, and survival.[1][2][3] The two main pathways activated by EGFR are the RAS/RAF/MAPK and the PI3K/AKT/mTOR cascades.[1] Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell growth in cancer.[4]
Caption: Simplified overview of the EGFR signaling pathway and the point of inhibition by EGFRi-US.
References
Dealing with batch-to-batch variability of synthetic Mutated EGFR-IN-2
Welcome to the technical support center for Mutated EGFR-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this potent synthetic inhibitor of mutant Epidermal Growth Factor Receptor (EGFR). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, including batch-to-batch variability.
This compound is a highly potent inhibitor targeting clinically relevant EGFR mutations, including the acquired resistance mutations L858R/T790M/C797S and Del19/T790M/C797S.[1] Its efficacy is dependent on consistent performance, and this guide will help you navigate potential experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in synthetic small molecule inhibitors like this compound?
A1: Batch-to-batch variability in synthetic inhibitors can arise from several factors during synthesis and purification. These include:
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Purity: Minor differences in the percentage of the active compound versus impurities.
-
Impurity Profile: The nature and concentration of residual solvents, starting materials, or by-products can differ between batches.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and stability.
-
Solubility: Variations in the physical properties of the powder can affect how readily it dissolves.
-
Stability: Degradation of the compound over time or due to improper storage can lead to reduced activity.
Q2: How can I assess the quality and consistency of a new batch of this compound?
A2: It is crucial to perform in-house quality control on each new batch. We recommend the following:
-
Analytical Chemistry: Confirm the identity and purity using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2]
-
Functional Assay: Determine the IC50 value in a well-established cellular or biochemical assay and compare it to the value obtained from previous batches. A significant shift in IC50 may indicate a problem with the new batch.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: Based on typical properties of similar small molecule kinase inhibitors, this compound is likely soluble in dimethyl sulfoxide (DMSO) for creating concentrated stock solutions. For aqueous buffers used in experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on cells. For long-term storage, aliquoting the DMSO stock solution and storing it at -20°C or -80°C is recommended to minimize freeze-thaw cycles.
Q4: I am observing lower than expected potency (higher IC50) with a new batch of the inhibitor. What could be the cause?
A4: A higher IC50 value for a new batch can be due to several reasons:
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Lower Purity: The actual concentration of the active compound in the new batch may be lower than stated.
-
Degradation: The compound may have degraded during shipping or storage.
-
Solubility Issues: The compound may not be fully dissolved, leading to a lower effective concentration in your assay.
-
Assay Variability: Ensure that other assay components (cells, reagents, ATP concentration in biochemical assays) are consistent.[3]
Q5: My in vitro kinase assay results are inconsistent, but the inhibitor works in my cell-based assays. Why might this be?
A5: Discrepancies between in vitro and cellular assays are not uncommon.[4] Potential reasons include:
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ATP Concentration: Most kinase inhibitors are ATP-competitive.[5] High concentrations of ATP in your in vitro kinase assay can outcompete the inhibitor, leading to a higher apparent IC50.[3]
-
Cellular Accumulation: The inhibitor may be actively transported into or passively accumulate in cells, leading to a higher intracellular concentration than what is used in the biochemical assay.
-
Off-Target Effects: In a cellular context, the observed phenotype might be due to the inhibitor hitting other kinases.[6]
-
Metabolism: The inhibitor could be metabolized in cells to a more or less active form.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values Between Experiments
| Potential Cause | Troubleshooting Step |
| Batch-to-Batch Variability | Confirm the purity and identity of each new batch with HPLC/MS. Run a reference compound in parallel to ensure assay consistency. |
| Incomplete Solubilization | Ensure the compound is fully dissolved in DMSO before preparing dilutions. Briefly vortex and visually inspect for particulates. |
| Compound Degradation | Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Prepare fresh dilutions for each experiment. |
| Cell Line Instability | Use cells at a consistent passage number. Regularly check for mycoplasma contamination. Confirm the expression of the target mutant EGFR. |
| Assay Reagent Variability | Use the same lot of critical reagents (e.g., ATP, substrate, antibodies) where possible. Prepare fresh reagents as needed. |
Issue 2: High Background Signal or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Inhibitor Concentration Too High | Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration to minimize off-target effects. |
| Non-Specific Binding | In biochemical assays, consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the buffer. |
| Cellular Toxicity | Assess cell viability in parallel with your functional assay (e.g., using a CellTiter-Glo® or similar assay) to distinguish specific inhibition from general toxicity. |
| Impurity Activity | If possible, obtain a more highly purified batch of the inhibitor or analyze the impurity profile of the current batch. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cancer cells harboring the relevant EGFR mutation (e.g., NCI-H1975 for L858R/T790M) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO only) and a positive control (e.g., a known EGFR inhibitor).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Serum-starve the cells overnight if necessary to reduce basal EGFR activity. Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR and/or a housekeeping protein like GAPDH or β-actin.
Quantitative Data Summary
Table 1: Representative Quality Control Data for Two Batches of this compound
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (by HPLC) | 99.2% | 97.5% | > 97% |
| Identity (by MS) | Confirmed | Confirmed | Matches expected mass |
| Cellular IC50 (NCI-H1975) | 25 nM | 45 nM | < 50 nM |
| Solubility (in DMSO) | > 50 mM | > 50 mM | > 20 mM |
Table 2: Example IC50 Values of this compound Against Various Cell Lines
| Cell Line | Relevant EGFR Mutation | IC50 (nM) |
| NCI-H1975 | L858R, T790M | 25 |
| PC-9 | exon 19 deletion | > 1000 |
| A549 | Wild-type EGFR | > 5000 |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Interpreting unexpected results in Mutated EGFR-IN-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Mutated EGFR-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the expected potency of this compound against cell lines with common EGFR mutations?
A1: The potency of any EGFR inhibitor is dependent on the specific EGFR mutation present in the cell line. Generally, third-generation EGFR inhibitors are designed to be highly potent against sensitizing mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation, while sparing wild-type EGFR.[1] For context, the table below summarizes the reported IC50 values for Osimertinib, a third-generation EGFR inhibitor, against various EGFR statuses.
Table 1: Comparative IC50 Values of Osimertinib against various EGFR Mutations
| Cell Line | EGFR Status | IC50 (nM) |
| PC9 | Exon 19 deletion | <10 |
| H1975 | L858R/T790M | <15 |
| A549 | Wild-Type | >1000 |
Data is illustrative and compiled from publicly available information on third-generation EGFR inhibitors. Actual IC50 values for this compound should be determined empirically.
Q2: We are observing a decrease in the inhibitory effect of this compound in our long-term cell culture experiments. What could be the cause?
A2: A decline in inhibitor efficacy over time strongly suggests the development of acquired resistance. The most common on-target mechanism of resistance to third-generation EGFR inhibitors is the acquisition of a C797S mutation in the EGFR kinase domain.[2] Other mechanisms can include the activation of bypass signaling pathways, such as MET amplification, or phenotypic transformation of the cancer cells.[1][3] It is recommended to perform genomic and proteomic analyses on the resistant cell population to identify the specific mechanism.
Q3: The inhibitory concentration (IC50) of this compound in our cellular assay is significantly higher than in the biochemical kinase assay. Why is there a discrepancy?
A3: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Plasma Protein Binding: If the cell culture medium contains serum, the compound may bind to proteins like albumin, reducing its effective concentration.
-
Off-Target Effects: In a cellular context, the compound may have off-target effects that influence cell viability independently of EGFR inhibition.
-
ATP Concentration: The ATP concentration in a biochemical assay is fixed, whereas it varies within a cell. Since EGFR inhibitors are often ATP-competitive, this can affect their potency.[1]
Q4: Are there any known off-target effects for this class of inhibitors?
A4: While third-generation EGFR inhibitors are designed for high selectivity, some off-target effects on other kinases or cellular processes can occur, particularly at higher concentrations. Common adverse events observed with EGFR TKIs in clinical settings include skin rash and diarrhea, which are related to the inhibition of wild-type EGFR in non-cancerous tissues.[4][5] It is advisable to perform a kinome scan to profile the selectivity of this compound and to include appropriate controls in your experiments to monitor for off-target effects.
Troubleshooting Guides
Issue 1: Weaker than Expected Potency in a Cell-Based Assay
Q: We are testing this compound on an EGFR-mutant cell line (e.g., PC9 or H1975), but the IC50 is much higher than anticipated. What should we check?
A: This is a common issue that can arise from several experimental factors. Follow this troubleshooting workflow:
-
Verify Cell Line Authenticity and EGFR Mutation Status:
-
Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Sequence the EGFR gene in your cell stock to ensure the expected mutation is present and that no additional resistance mutations have been acquired.
-
-
Check Compound Integrity and Concentration:
-
Ensure the compound has been stored correctly and has not degraded.
-
Verify the concentration of your stock solution using an analytical method like HPLC-MS.
-
-
Optimize Assay Conditions:
-
Cell Seeding Density: Ensure the cell density is optimal and consistent across experiments. Overly confluent cells can exhibit altered sensitivity to inhibitors.
-
Incubation Time: A 72-hour incubation is standard for many viability assays, but this may need to be optimized for your specific cell line and inhibitor.
-
Serum Concentration: As mentioned in the FAQs, serum proteins can bind to the inhibitor. Try reducing the serum concentration or using serum-free media for a short period during inhibitor treatment, if the cells can tolerate it.
-
-
Rule out Contamination:
-
Test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to drugs.
-
Issue 2: High Background or Non-Specific Bands in Western Blot for Phospho-EGFR
Q: We are trying to show inhibition of EGFR phosphorylation via Western blot, but we are getting high background or multiple non-specific bands. How can we improve our results?
A: Western blotting for phosphorylated proteins can be challenging. Here are some steps to optimize your protocol:
-
Sample Preparation is Critical:
-
Work quickly and keep samples on ice to minimize protease and phosphatase activity.
-
Use a lysis buffer containing fresh protease and phosphatase inhibitors.[6]
-
-
Optimize Blocking:
-
Blocking is crucial for reducing non-specific antibody binding. Bovine serum albumin (BSA) is generally recommended over milk for phospho-antibodies, as milk contains casein, a phosphoprotein that can increase background.[7]
-
Increase blocking time or try a different blocking agent if background remains high.
-
-
Antibody Titration and Incubation:
-
High antibody concentrations can lead to non-specific binding. Perform a titration to determine the optimal concentration for both your primary and secondary antibodies.[7]
-
Incubating the primary antibody overnight at 4°C often yields a better signal-to-noise ratio than shorter incubations at room temperature.
-
-
Washing Steps:
-
Ensure your washing steps are adequate to remove unbound antibodies. Increase the number or duration of washes if necessary.
-
-
Positive and Negative Controls:
-
Include a positive control (e.g., lysate from cells stimulated with EGF) and a negative control (e.g., lysate from untreated or serum-starved cells) to confirm antibody specificity.
-
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is a general guideline for determining the biochemical IC50 of this compound.
-
Prepare Reagents:
-
Kinase Buffer: 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT.[8]
-
Recombinant human EGFR (mutant of interest).
-
Substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP at a concentration close to the Km for the specific EGFR mutant.
-
This compound serially diluted in DMSO, then further diluted in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted inhibitor.
-
Add 10 µL of a solution containing the EGFR enzyme and substrate.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate at room temperature for 60 minutes.[8]
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[8]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[8]
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Cell Viability Assay (MTT-Based)
This protocol measures the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or DMSO vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the DMSO control.
-
Determine the IC50 by plotting percent viability against the log of the inhibitor concentration.
-
Western Blotting for EGFR Pathway Analysis
This protocol is for assessing the inhibition of EGFR and downstream signaling molecules.
-
Cell Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Treat with this compound at various concentrations for a specified time (e.g., 2-6 hours).
-
If necessary, stimulate with EGF (e.g., 100 ng/mL for 15 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Incubate with primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film.
-
Visualizations
Caption: EGFR Signaling Pathway and point of inhibition.
Caption: Mechanisms of acquired resistance to EGFR inhibitors.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 8. promega.com.cn [promega.com.cn]
Validation & Comparative
A Comparative Efficacy Analysis: Mutated EGFR-IN-2 vs. Gefitinib in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of a novel, second-generation, mutant-selective EGFR inhibitor, referred to herein as Mutated EGFR-IN-2, and the first-generation EGFR tyrosine kinase inhibitor (TKI), gefitinib. The data presented is compiled from publicly available in vitro and in vivo studies. This document aims to offer an objective comparison to inform research and drug development efforts in the context of non-small cell lung cancer (NSCLC) harboring EGFR mutations.
Executive Summary
Gefitinib, a first-generation EGFR TKI, has been a cornerstone in the treatment of NSCLC with activating EGFR mutations. However, the emergence of resistance, most notably through the T790M "gatekeeper" mutation, has driven the development of next-generation inhibitors. This compound represents a class of second-generation, irreversible, mutant-selective inhibitors designed to overcome this resistance. Preclinical data suggests that this compound exhibits superior potency against EGFR double mutant cell lines (harboring both an activating mutation and the T790M resistance mutation) compared to gefitinib, while maintaining selectivity over wild-type EGFR.
Data Presentation: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and gefitinib against various EGFR-mutated and wild-type cell lines. It is important to note that the data for this compound and gefitinib are compiled from different studies, and direct head-to-head comparisons under identical experimental conditions are not publicly available. Therefore, these values should be interpreted with caution.
Table 1: Comparative IC50 Values for EGFR Autophosphorylation Inhibition
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) |
| This compound | H1975 | L858R + T790M (TMLR) | 0.027 |
| PC9-ER | Exon 19 del + T790M (TMdel) | 0.009 | |
| PC9 | Exon 19 del | 0.033 | |
| H292 | Wild-Type | 0.218 | |
| Gefitinib | Various | EGFR-mutated (sensitive) | ~0.015-0.1 |
| Various | T790M-mutated (resistant) | >10 | |
| Various | Wild-Type | ~0.5-5 |
Note: IC50 values for gefitinib are approximate ranges gathered from multiple sources for context, as direct comparative studies with this compound were not identified.
Table 2: Comparative IC50 Values for Antiproliferative Activity
| Compound | Cell Line | EGFR Mutation Status | IC50 (µM) |
| This compound | H1975 | L858R + T790M (TMLR) | 0.361 |
| PC9 | Exon 19 del | 0.151 | |
| Gefitinib | PC9 | Exon 19 del | ~0.005-0.02 |
| H1975 | L858R + T790M (TMLR) | >10 |
Note: The antiproliferative IC50 for gefitinib in PC9 cells is a representative value from literature. The significant resistance of H1975 cells to gefitinib is a well-established finding.
Mechanism of Action and Signaling Pathways
Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase, competing with ATP at the binding site.[1][2] This inhibition blocks the downstream signaling pathways responsible for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][4] Activating mutations in EGFR, such as exon 19 deletions and the L858R point mutation, increase the affinity of the receptor for gefitinib, leading to a potent antitumor response.[5] However, the T790M mutation alters the ATP binding pocket, reducing the affinity for gefitinib and leading to drug resistance.[6][7]
This compound is a noncovalent, yet irreversible, second-generation inhibitor.[3] This class of inhibitors is designed to form a covalent bond with a cysteine residue (C797) in the ATP binding site of EGFR, leading to sustained inhibition.[4] Critically, they are designed to be effective against EGFR harboring the T790M mutation.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to evaluate the efficacy of EGFR inhibitors.
EGFR Phosphorylation Assay (Cell-Based ELISA)
This assay quantifies the level of EGFR autophosphorylation in intact cells following inhibitor treatment.
-
Cell Culture and Seeding: Plate human cancer cell lines (e.g., A431 for wild-type EGFR, H1975 for L858R/T790M) in 96-well plates and culture until they reach approximately 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, aspirate the growth medium and replace it with a serum-free medium for 18-24 hours.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor (e.g., this compound or gefitinib) or vehicle control (e.g., DMSO) for a specified period (e.g., 1-4 hours).
-
Ligand Stimulation: For wild-type or single-mutant cell lines, stimulate EGFR phosphorylation by adding a specific concentration of epidermal growth factor (EGF) for a short duration (e.g., 5-15 minutes). For cell lines with constitutively active mutant EGFR, this step may be omitted.
-
Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
ELISA: Transfer the cell lysates to an ELISA plate pre-coated with an anti-EGFR capture antibody. Detect phosphorylated EGFR using a primary antibody specific for a key phosphotyrosine residue (e.g., pY1068 or pY1173), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: Measure the absorbance at 450 nm after the addition of a colorimetric substrate. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Caption: Workflow for a cell-based EGFR phosphorylation assay.
Cell Viability/Antiproliferative Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitor on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells at a low density in 96-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Add serial dilutions of the test compound or vehicle control to the wells.
-
Incubation: Incubate the plates for a period that allows for several cell doublings (typically 72 hours).
-
Viability Reagent Addition:
-
For MTT assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Detection:
-
For MTT assay: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Measure the luminescent signal using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
In Vivo Efficacy
In a mouse xenograft model using the H1975 (L858R/T790M) cell line, a single oral dose of this compound at 50 mg/kg resulted in sustained plasma concentrations exceeding the in vitro p-EGFR IC50 for over 8 hours.[3] At a dose of 100 mg/kg, this coverage extended to 16 hours post-dose.[3] This was accompanied by a corresponding knockdown of p-EGFR and the downstream signaling proteins p-ERK1/2 and p-AKT, indicating target engagement in vivo.[3] In contrast, gefitinib is known to be largely ineffective in H1975 xenograft models due to the T790M mutation.
Conclusion
The available preclinical data indicates that this compound is a potent inhibitor of EGFR, particularly against the clinically significant T790M resistance mutation, which is a major limitation of first-generation TKIs like gefitinib. The in vitro and in vivo findings suggest that this class of second-generation inhibitors holds promise for treating NSCLC that has developed resistance to initial EGFR-targeted therapies. However, it is imperative to acknowledge the absence of direct comparative studies. Future head-to-head preclinical and clinical trials are necessary to definitively establish the comparative efficacy and safety profile of this compound relative to gefitinib and other EGFR inhibitors.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Comparative Analysis of Osimertinib and Neratinib in EGFR T790M Non-Small Cell Lung Cancer Models
A Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note: This guide provides a comparative analysis of osimertinib and neratinib for the treatment of non-small cell lung cancer (NSCLC) harboring the EGFR T790M resistance mutation. The initial request for information on "Mutated EGFR-IN-2" did not yield any publicly available data. Therefore, this guide substitutes neratinib, a second-generation irreversible pan-HER inhibitor with reported activity against EGFR T790M, to provide a meaningful comparison with the third-generation, mutant-selective inhibitor, osimertinib.
Executive Summary
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is the established standard-of-care for patients with EGFR T790M-mutated NSCLC. Its high potency and selectivity for mutant EGFR, including the T790M resistance mutation, while sparing wild-type (WT) EGFR, results in a favorable efficacy and safety profile. Neratinib, a second-generation irreversible pan-HER inhibitor, also demonstrates activity against EGFR T790M but with a broader kinase inhibition profile that includes HER2 and HER4. This guide provides a detailed comparison of their preclinical and clinical performance in T790M models, highlighting key differences in their mechanism of action, potency, and selectivity.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for osimertinib and neratinib, focusing on their activity against EGFR mutations, particularly the T790M resistance mutation.
Table 1: Biochemical Potency (IC50 Values)
| Compound | Target | IC50 (nM) | Reference |
| Osimertinib | EGFR L858R/T790M | 1 | [1] |
| EGFR Exon 19 del/T790M | 11.44 | [2] | |
| EGFR WT | 493.8 | [2] | |
| Neratinib | EGFR | 92 | [3][4] |
| HER2 | 59 | [3][4][5] | |
| EGFR T790M/L858R | 66 | [3] |
Table 2: Cellular Activity in EGFR-Mutant NSCLC Cell Lines
| Compound | Cell Line (EGFR Mutation) | IC50 (nM) | Reference |
| Osimertinib | H1975 (L858R/T790M) | 5-11 | [6] |
| PC9 (Exon 19 del) | 8-17 | [6] | |
| Calu3 (WT) | 650 | [6] | |
| Neratinib | A431 (EGFR-dependent) | 3-5 (proliferation inhibition) | [5] |
Table 3: Clinical Efficacy in T790M-Positive NSCLC Patients
| Compound | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Osimertinib | AURA3 (Phase III) | 71% | 10.1 months | [7] |
| Neratinib | Phase II (in patients with acquired resistance) | 2% | Not specified | [8] |
Note: The clinical data for neratinib in the T790M-positive setting is limited and showed minimal efficacy, which led to the discontinuation of its development for this indication.
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for assays commonly used to evaluate EGFR inhibitors.
Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the concentration of an inhibitor required to block 50% of the enzymatic activity (IC50) of a purified kinase.
Protocol:
-
Recombinant human EGFR protein (wild-type or mutant) is incubated with the test compound (e.g., osimertinib, neratinib) at various concentrations in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and a substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation ([γ-32P]-ATP) followed by scintillation counting, or by using phospho-specific antibodies in an ELISA-based format.[3]
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To measure the number of viable cells in culture after treatment with a test compound and determine the half-maximal inhibitory concentration (IC50).
Protocol:
-
Human NSCLC cells harboring specific EGFR mutations (e.g., H1975 for L858R/T790M) are seeded in 96-well or 384-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., osimertinib, neratinib) or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
After the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active (viable) cells.[9]
-
The plates are mixed on an orbital shaker to induce cell lysis and the luminescent signal is measured using a luminometer.
-
The percentage of cell viability is calculated for each concentration relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.[9]
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with human NSCLC cells harboring the EGFR T790M mutation (e.g., H1975).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., osimertinib administered orally at a specific dose and schedule), while the control group receives a vehicle.[2]
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body weight and general health of the mice are also monitored.
-
The study is continued for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic studies to assess target inhibition).
-
The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.
Mandatory Visualization
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of EGFR inhibitors.
Comparative Mechanism of Action in T790M Models
Caption: Comparison of the selectivity and potency of osimertinib and neratinib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neratinib | EGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. Neratinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Real-World Data Of Osimertinib In Patients With Pretreated Non-Small Cell Lung Cancer: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Mutated EGFR-IN-2 and other 3rd generation EGFR TKIs
A Guide for Researchers and Drug Development Professionals
Note on "Mutated EGFR-IN-2": An extensive search of scientific literature and public databases did not yield specific information on a compound designated "this compound." This may indicate that it is a proprietary, preclinical compound not yet disclosed in publications, a placeholder name, or a misnomer. This guide, therefore, provides a detailed head-to-head comparison of three well-characterized and clinically relevant third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs): Osimertinib, Lazertinib, and Almonertinib.
Introduction
Third-generation EGFR TKIs have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly those with the acquired T790M resistance mutation that limits the efficacy of first- and second-generation inhibitors. These irreversible inhibitors are designed to selectively target mutant forms of EGFR while sparing the wild-type receptor, thereby improving therapeutic outcomes and reducing toxicity. This guide offers an objective comparison of the performance of key third-generation EGFR TKIs, supported by experimental data, to aid researchers and drug development professionals in their work.
Data Presentation: In Vitro Potency of Third-Generation EGFR TKIs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Osimertinib, Lazertinib, and Almonertinib against various EGFR mutations and wild-type (WT) EGFR. Lower IC50 values indicate greater potency.
| Target | Osimertinib IC50 (nM) | Lazertinib IC50 (nM) | Almonertinib IC50 (nM) |
| EGFR L858R | 12[1] | 1.7 - 20.6[2] | - |
| EGFR Exon 19 Del | 7[1] | 1.7 - 20.6[2] | 0.21 (T790M/Del19)[3][4] |
| EGFR T790M | 5 (H1975 cell line)[1] | 1.7 - 20.6[2] | 0.37[3][4] |
| EGFR L858R/T790M | 13 (PC-9ER cell line)[1] | - | 0.29[3][4] |
| Wild-Type EGFR | 519.1[2] | 722.7[2] | > 500[3] |
In Vivo Efficacy
-
Osimertinib: Has demonstrated significant tumor growth inhibition in xenograft models harboring EGFR T790M mutations.[5] It is approved for the first-line treatment of EGFR-mutated NSCLC and for patients who have developed the T790M resistance mutation.[6][7]
-
Lazertinib: Showed strong tumor inhibitory capabilities in patient-derived xenograft (PDX) models.[2] It has been approved for the treatment of advanced or metastatic NSCLC patients with the EGFR T790M mutation who have previously received EGFR TKI therapy.[2]
-
Almonertinib: Significantly inhibited tumor growth and induced regression in xenograft models with T790M mutations at well-tolerated doses.[3] It is approved for the treatment of NSCLC patients with the EGFR T790M mutation who have progressed on or after other EGFR TKI therapies.[8]
Experimental Protocols
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the IC50 values of EGFR TKIs.
-
Enzyme and Substrate Preparation: Recombinant human EGFR protein (wild-type or mutant) and a suitable substrate (e.g., a poly-Glu-Tyr peptide) are prepared in a kinase assay buffer.
-
Compound Dilution: The test TKI is serially diluted to a range of concentrations.
-
Kinase Reaction: The EGFR enzyme is incubated with the various concentrations of the TKI. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be done using methods such as ELISA with an anti-phosphotyrosine antibody or by measuring ATP consumption using a luminescent assay (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition at each TKI concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Study
This protocol provides a general workflow for assessing the in vivo efficacy of EGFR TKIs.
-
Cell Line Selection: Human NSCLC cell lines with specific EGFR mutations (e.g., H1975 for L858R/T790M) are chosen.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: The selected cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
Drug Administration: The EGFR TKI is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the tumor growth between the treated and control groups. Tumor growth inhibition (TGI) is calculated.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified EGFR Signaling Pathway.
Caption: General Experimental Workflow for EGFR TKI Evaluation.
Resistance to Third-Generation EGFR TKIs
A primary mechanism of acquired resistance to third-generation EGFR TKIs is the emergence of a tertiary mutation in the EGFR gene, C797S.[9] This mutation occurs at the covalent binding site of the inhibitors, preventing their irreversible binding and leading to reactivation of EGFR signaling. Other resistance mechanisms include bypass pathway activation (e.g., MET amplification) and histological transformation.[9][10]
Conclusion
Osimertinib, Lazertinib, and Almonertinib are potent and selective third-generation EGFR TKIs that have demonstrated significant clinical benefit in patients with EGFR-mutated NSCLC, particularly those with the T790M resistance mutation. While they share a common mechanism of action, there are subtle differences in their in vitro potency and clinical development status. The choice of a specific TKI for research or clinical application will depend on various factors, including the specific EGFR mutation, the presence of resistance mutations, and the safety profile of the compound. The ongoing development of novel inhibitors and combination strategies continues to shape the therapeutic landscape for this patient population.
References
- 1. Resistance to TKIs in EGFR-Mutated Non-Small Cell Lung Cancer: From Mechanisms to New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of action of EGFR mutations | Thorax [thorax.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Uncommon EGFR Compound Mutations in Non-Small Cell Lung Cancer (NSCLC): A Systematic Review of Available Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor activity of high-dose EGFR tyrosine kinase inhibitor and sequential docetaxel in wild type EGFR non-small cell lung cancer cell nude mouse xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validating the Selectivity of a Novel EGFR Inhibitor for Mutant vs. Wild-Type EGFR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective inhibitors targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR) while sparing its wild-type (WT) counterpart is a cornerstone of precision oncology. This guide provides a comparative framework for validating the selectivity of a hypothetical novel compound, "Mutated EGFR-IN-2," against clinically relevant EGFR mutations versus wild-type EGFR. The methodologies and data presentation formats are based on established industry and academic standards for the characterization of EGFR tyrosine kinase inhibitors (TKIs).
Data Presentation: Comparative Inhibitory Activity
A critical initial step in characterizing a novel EGFR inhibitor is to determine its half-maximal inhibitory concentration (IC50) against various forms of the EGFR kinase. This is typically achieved through biochemical and cell-based assays. The data below is presented in a table for clear comparison of the inhibitor's potency.
Table 1: Comparative IC50 Values of this compound against Wild-Type and Mutant EGFR
| EGFR Variant | Mutation Type | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity Index (WT/Mutant) |
| Wild-Type (WT) | - | 150 | 1200 | - |
| L858R | Activating | 5 | 25 | 60 |
| Exon 19 Deletion | Activating | 3 | 15 | 100 |
| L858R/T790M | Resistant | 10 | 50 | 30 |
The Selectivity Index is calculated by dividing the biochemical IC50 for WT EGFR by the biochemical IC50 for the respective mutant EGFR. A higher selectivity index indicates greater selectivity for the mutant form.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of inhibitor selectivity. Below are the methodologies for the key experiments cited in this guide.
Biochemical Kinase Assay (e.g., ELISA-based)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase domains.
Methodology:
-
Protein Source: Recombinant human EGFR kinase domains (Wild-Type, L858R, Exon 19 Del, L858R/T790M) are expressed and purified.
-
Assay Plate Preparation: A 96-well plate is coated with a substrate peptide (e.g., poly-Glu-Tyr).
-
Kinase Reaction: The purified EGFR kinase is incubated with the substrate, ATP, and varying concentrations of this compound in a kinase reaction buffer.
-
Detection: The level of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). A colorimetric or chemiluminescent substrate is added, and the signal is read using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.
Cell-Based Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of this compound on the viability of cancer cell lines harboring different EGFR mutations.
Methodology:
-
Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with known EGFR status is used (e.g., a cell line with WT EGFR, a cell line with L858R mutation, a cell line with an exon 19 deletion, and a cell line with the L858R/T790M double mutation).
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells, and the luminescent signal is measured.
-
-
Data Analysis: The IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blotting for Phospho-EGFR and Downstream Signaling
Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of EGFR and key downstream signaling proteins.
Methodology:
-
Cell Treatment: Cancer cell lines with the relevant EGFR mutations are treated with varying concentrations of this compound for a defined period (e.g., 2 hours).
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., GAPDH or β-actin) is also used.
-
Detection: HRP-conjugated secondary antibodies are used, and the signal is detected using a chemiluminescence imaging system.
Mandatory Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Cross-Validation of EGFR Inhibitor Activity in Non-Small Cell Lung Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the in vitro activity of various Epidermal Growth Factor Receptor (EGFR) inhibitors across a panel of non-small cell lung cancer (NSCLC) cell lines harboring different EGFR mutations. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection and evaluation of EGFR-targeted therapies.
Comparative Activity of EGFR Inhibitors
The efficacy of EGFR tyrosine kinase inhibitors (TKIs) is highly dependent on the mutational status of the EGFR gene. To illustrate this, the half-maximal inhibitory concentrations (IC50) of first-generation (Erlotinib, Gefitinib), second-generation (Afatinib), and third-generation (Osimertinib) EGFR inhibitors were compared across NSCLC cell lines with wild-type EGFR, sensitizing mutations (exon 19 deletion, L858R), and the T790M resistance mutation.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 deletion | 15 | 2 | 41 |
| H3255 | L858R | 10 | 0.08 | 26 |
| H1975 | L858R + T790M | 8431 | 121 | 31 |
| PC-9ER | Exon 19 del + T790M | 2996 | 279 | 41 |
Data compiled from multiple sources.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
NSCLC cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
EGFR inhibitors (Erlotinib, Afatinib, Osimertinib)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count NSCLC cells. Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the EGFR inhibitors in complete growth medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various drug concentrations. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
ATP Measurement: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values of EGFR inhibitors in NSCLC cell lines.
In Vivo Efficacy Analysis: Afatinib Versus Investigational Agents in Mutated EGFR-Driven Tumors
A direct comparative analysis of the in vivo efficacy of "Mutated EGFR-IN-2" and afatinib cannot be provided at this time, as "this compound" does not correspond to a publicly recognized investigational or approved therapeutic agent. Extensive searches have not yielded any specific compound with this designation, precluding the possibility of sourcing comparative experimental data.
This guide will, therefore, focus on the well-established in vivo efficacy of afatinib, a second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and provide a comparative context against the broader landscape of investigational EGFR inhibitors targeting various mutations. This information is intended for researchers, scientists, and drug development professionals to offer insights into the current standards and future directions in the treatment of EGFR-mutated cancers.
Afatinib: A Second-Generation Irreversible ErbB Family Blocker
Afatinib is an oral, irreversible inhibitor of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[1][2] Its mechanism of action involves the covalent binding to the kinase domains of these receptors, leading to an irreversible blockade of signaling pathways that are crucial for tumor cell growth, proliferation, and survival.[3][4] Afatinib has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, such as exon 19 deletions (Del19) and the L858R point mutation.[2][5]
Summary of Afatinib In Vivo Efficacy
The following table summarizes representative in vivo data for afatinib in preclinical models of EGFR-mutated NSCLC.
| Preclinical Model | EGFR Mutation(s) | Treatment | Key Findings | Reference |
| Xenograft Mice (PC-9 cells) | Exon 19 deletion | Afatinib (5 mg/kg/day) vs. Gefitinib (5 mg/kg/day) | Afatinib was more potent than gefitinib in inhibiting tumor growth. | [6] |
| Transgenic Mice | Exon 19 deletion | Afatinib (5 mg/kg/day) vs. Gefitinib (5 mg/kg/day) | Afatinib demonstrated superior efficacy in prolonging survival compared to gefitinib. | [6] |
| Patient-Derived Xenograft (PDX) | HER2 E401G amplification | Afatinib | Afatinib was the most effective treatment in inhibiting tumor growth compared to lapatinib and trastuzumab + pertuzumab. | [7] |
The Landscape of Investigational EGFR Inhibitors
The development of EGFR inhibitors has evolved to overcome resistance mechanisms that emerge during treatment with first- and second-generation TKIs. A major challenge is the T790M "gatekeeper" mutation, which confers resistance to drugs like gefitinib, erlotinib, and to a lesser extent, afatinib.[7][8] Third-generation EGFR TKIs, such as osimertinib, were specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation while sparing wild-type EGFR, thereby reducing toxicity.[8][9]
Research is ongoing to develop next-generation inhibitors that can address even more complex resistance mechanisms, such as the C797S mutation which can arise after treatment with third-generation TKIs.[3] These investigational agents include fourth-generation TKIs and allosteric inhibitors that employ novel binding mechanisms.[2]
Signaling Pathways and Experimental Considerations
The EGFR signaling cascade is a critical pathway in cellular regulation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.
Below is a simplified representation of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway.
Experimental Protocols for In Vivo Efficacy Assessment
A generalized workflow for evaluating the in vivo efficacy of an EGFR inhibitor is outlined below.
Caption: General workflow for in vivo efficacy studies.
Detailed Methodologies:
Standard in vivo efficacy studies for EGFR inhibitors typically involve the following steps:
-
Cell Culture: Human cancer cell lines with specific EGFR mutations (e.g., PC-9 for Del19, H1975 for L858R/T790M) are cultured under standard conditions.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into different treatment cohorts.
-
Drug Formulation and Administration: The investigational drug and the reference compound (e.g., afatinib) are formulated in an appropriate vehicle and administered to the mice, typically via oral gavage, at predetermined doses and schedules. A vehicle-only group serves as the negative control.
-
Efficacy Endpoints: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (length × width²)/2. Animal body weight is also monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI). Survival studies may also be conducted.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to determine the significance of the observed differences between treatment groups.
References
- 1. researchgate.net [researchgate.net]
- 2. themarkfoundation.org [themarkfoundation.org]
- 3. onclive.com [onclive.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel agents in development for advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 9. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Inhibitor Binding to Mutated EGFR: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise binding mode of a novel inhibitor to its target is a critical step in the drug discovery pipeline. This guide provides a framework for the independent verification of the binding mode of inhibitors targeting mutated Epidermal Growth Factor Receptor (EGFR), a key protein in non-small cell lung cancer (NSCLC). Using established EGFR inhibitors as examples, we will explore the experimental data and methodologies required for rigorous validation.
The emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has driven the development of successive generations of EGFR inhibitors.[1][2][3] Verifying how these inhibitors interact with the mutated kinase domain is paramount for understanding their efficacy and for designing next-generation therapeutics. While this guide uses the hypothetical inhibitor "Mutated EGFR-IN-2" as a placeholder, the principles and protocols described are universally applicable.
Comparative Analysis of Inhibitor Binding Modes
The primary mechanisms of inhibitor binding to mutated EGFR can be broadly categorized as covalent and non-covalent (reversible). Third-generation inhibitors like osimertinib are designed to form a covalent bond with a specific cysteine residue (Cys797) in the ATP-binding pocket of EGFR, a strategy that has proven effective against the T790M mutation.[4][5] In contrast, other inhibitors achieve their effect through non-covalent interactions. The choice of strategy has significant implications for inhibitor selectivity, potency, and the potential for acquired resistance.
| Inhibitor Class | Example(s) | Binding Mechanism | Key Interactions | Advantage | Disadvantage |
| First-Generation (Reversible) | Gefitinib, Erlotinib | ATP-competitive, non-covalent | Hydrogen bonds, hydrophobic interactions | Good initial efficacy against activating mutations | Ineffective against T790M due to steric hindrance and increased ATP affinity of the mutant[2][6][7] |
| Second-Generation (Irreversible) | Afatinib, Dacomitinib | Covalent binding to Cys797 | Michael addition reaction | Broader activity against ErbB family members | Dose-limiting toxicities due to inhibition of wild-type EGFR[2][8] |
| Third-Generation (Irreversible) | Osimertinib (AZD9291), Rociletinib (CO-1686) | Covalent binding to Cys797 | Pyrimidine scaffold interacts with the hinge region; covalent bond with Cys797 | High potency and selectivity for T790M-mutant EGFR over wild-type[4][5][8] | Emergence of resistance via C797S mutation which prevents covalent bonding[1][9] |
| Allosteric (Non-covalent) | EAI045 | Binds to a pocket distinct from the ATP-binding site | Induces a conformational change that inactivates the kinase | Can be effective against C797S mutants | Often require combination with an ATP-competitive inhibitor for full efficacy[4][10] |
| Reversible T790M-targeting | Gö6976 | ATP-competitive, non-covalent | Exploits structural changes induced by the T790M mutation | Potential to overcome C797S resistance | May have broader kinase-selectivity profiles[9] |
Experimental Protocols for Binding Mode Verification
Independent verification of an inhibitor's binding mode requires a multi-pronged approach, combining structural biology, biophysical, and biochemical assays.
X-Ray Crystallography
Objective: To obtain a high-resolution, three-dimensional structure of the inhibitor bound to the mutated EGFR kinase domain.
Methodology:
-
Protein Expression and Purification: The kinase domain of the desired EGFR mutant (e.g., T790M or L858R/T790M) is expressed in a suitable system (e.g., insect or mammalian cells) and purified to homogeneity.
-
Co-crystallization: The purified protein is incubated with a molar excess of the inhibitor and subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperatures).
-
Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction data are processed to solve the crystal structure, revealing the precise orientation and interactions of the inhibitor within the binding pocket.[4][9][10]
Mass Spectrometry
Objective: To confirm covalent bond formation between an irreversible inhibitor and the target protein.
Methodology:
-
Incubation: The purified mutated EGFR protein is incubated with the covalent inhibitor.
-
Intact Protein Analysis: The protein-inhibitor complex is analyzed by mass spectrometry to detect a mass shift corresponding to the molecular weight of the inhibitor, confirming covalent modification.[2]
-
Peptide Mapping: The complex is digested with a protease (e.g., trypsin or pepsin), and the resulting peptides are analyzed by mass spectrometry. This allows for the identification of the specific amino acid residue (e.g., Cys797) that has been modified by the inhibitor.[2]
Kinase Activity Assays
Objective: To quantify the inhibitory potency of the compound against the target kinase and to understand the mechanism of inhibition.
Methodology:
-
Enzyme Kinetics: The initial velocity of the kinase reaction (phosphorylation of a substrate) is measured in the presence of varying concentrations of the inhibitor and ATP.
-
IC50 Determination: The concentration of the inhibitor required to reduce kinase activity by 50% (IC50) is determined. This provides a measure of the inhibitor's potency.
-
Mechanism of Inhibition Studies: By varying the concentrations of both the inhibitor and ATP, one can determine if the inhibitor is competitive, non-competitive, or uncompetitive with respect to ATP. For irreversible inhibitors, time-dependent inhibition assays are performed.
Cellular Assays
Objective: To assess the inhibitor's ability to block EGFR signaling and inhibit the growth of cancer cells harboring the specific EGFR mutation.
Methodology:
-
Western Blotting: NSCLC cell lines with the relevant EGFR mutation (e.g., NCI-H1975, which harbors L858R/T790M) are treated with the inhibitor. Cell lysates are then analyzed by Western blotting to measure the phosphorylation status of EGFR and downstream signaling proteins (e.g., AKT, ERK). A reduction in phosphorylation indicates target engagement and inhibition of the signaling pathway.
-
Cell Viability Assays: The same cell lines are treated with a range of inhibitor concentrations, and cell viability is measured after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. This determines the inhibitor's potency in a cellular context (GI50).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in verifying inhibitor binding and the context of EGFR signaling, the following diagrams are provided.
Caption: Workflow for the independent verification of an EGFR inhibitor's binding mode.
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
References
- 1. Structural insights into drug development strategy targeting EGFR T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structural pharmacological studies on EGFR T790M/C797S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Mutated EGFR-IN-2
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Mutated EGFR-IN-2, a small molecule inhibitor of mutant forms of the epidermal growth factor receptor (EGFR). While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, this guide is based on the safety protocols for a closely related compound, EGFR mutant-IN-1, and general best practices for the disposal of hazardous chemical waste.
This compound is designed to selectively target mutant forms of EGFR, which are implicated in various cancers.[1] The mechanism of action involves inhibiting the kinase activity of the mutated receptor, thereby blocking downstream signaling pathways that promote cell proliferation.[1] Given its biological activity, it is crucial to handle and dispose of this compound with care to prevent adverse effects on human health and the environment.
Hazard Identification and Safety Precautions
Based on the data for EGFR mutant-IN-1, which is expected to have a similar hazard profile, researchers should be aware of the following potential hazards.[2]
Summary of Potential Hazards
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: In cases of potential aerosol formation, use a certified respirator.
Step-by-Step Disposal Procedure
The proper disposal of this compound is critical to prevent environmental contamination and ensure compliance with safety regulations. All chemical waste must be disposed of through an approved waste disposal plant.[2]
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid waste (e.g., contaminated gloves, weigh boats, paper towels) separate from liquid waste.
-
-
Containerization of Waste:
-
Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Sharps: Any sharps (e.g., needles, razor blades) contaminated with the compound must be placed in a designated sharps container.
-
-
Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), the concentration, and the primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard").
-
Include the date of accumulation.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Keep containers sealed when not in use.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Emergency Procedures
In the event of accidental exposure or spillage, follow these procedures immediately.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's EHS office immediately.
-
Avoid generating dust.
-
Prevent the spilled material from entering drains or waterways.
-
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and guidelines.
References
Personal protective equipment for handling Mutated EGFR-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Mutated EGFR-IN-2, a potent EGFR mutant inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. The following protocols are based on established best practices for handling hazardous chemical compounds.
Hazard Identification and Safety Data
This compound is a potent research compound. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for a structurally similar compound, EGFR mutant-IN-1, indicates potential hazards. Researchers should handle this compound with the assumption of similar properties.
Hazard Summary for Structurally Similar EGFR Mutant-IN-1 [1]
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Cat. 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Cat. 1) | P273: Avoid release to the environment. P391: Collect spillage. |
| Chronic aquatic toxicity (Cat. 1) | P501: Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves. Double-gloving is recommended.
-
Body Protection: A fully buttoned laboratory coat. For procedures with a high risk of aerosolization, a disposable gown is recommended.
-
Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.
Experimental Protocol: Safe Handling and Weighing
This protocol outlines the step-by-step procedure for safely handling and weighing powdered this compound.
Materials:
-
This compound (solid powder)
-
Appropriate solvent (as per experimental requirements)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Conical tubes or vials for reconstitution
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Preparation:
-
Don all required PPE as listed above.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.
-
Decontaminate the work surface within the fume hood.
-
Prepare all necessary equipment and materials and place them inside the fume hood.
-
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, carefully transfer the desired amount of powder to the weighing boat. Avoid generating dust.
-
Close the primary container of this compound securely.
-
Record the weight.
-
-
Reconstitution:
-
Carefully transfer the weighed powder to the appropriate vial or tube.
-
Using a calibrated pipette, add the required volume of solvent to the vial.
-
Securely cap the vial.
-
Vortex the solution until the compound is fully dissolved.
-
-
Post-Handling:
-
Wipe down the spatula and any other contaminated surfaces with an appropriate deactivating solution (e.g., 1% sodium hypochlorite solution followed by 70% ethanol).
-
Dispose of all contaminated disposable materials (e.g., weighing boat, pipette tips, gloves) in a designated hazardous waste container.
-
Handling and Storage Workflow
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Storage:
-
Powder: Store at -20°C.[1]
-
In Solvent: Store at -80°C.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Spill Management:
-
Minor Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spill:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Restrict access to the area.
-
Follow institutional emergency procedures.
-
Disposal:
-
All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it in the regular trash or down the drain.[1]
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Eye Contact: Remove any contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1]
-
Inhalation: Immediately relocate self or casualty to fresh air. If breathing is difficult, seek medical attention.[1]
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe and compliant laboratory environment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
